(E)-4-Hydroxy-N-desmethyl Tamoxifen
Description
Properties
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150869 | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0, 114828-90-9 | |
| Record name | 4-Hydroxy-N-desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | ENDOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E)-4-Hydroxy-N-desmethyl Tamoxifen: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, has emerged as a pivotal active metabolite of the widely prescribed breast cancer drug, tamoxifen. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of endoxifen, with a particular focus on the more biologically active (Z)-isomer. Endoxifen's significantly higher affinity for the estrogen receptor (ER) compared to its parent compound underscores its critical role in the efficacy of tamoxifen therapy. This document details the metabolic pathway leading to endoxifen formation, its mechanism of action, and protocols for its synthesis and biological evaluation. Quantitative data on its activity are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.
Discovery and Pharmacological Importance
Endoxifen was identified as a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM), used in the treatment and prevention of ER-positive breast cancer.[1][2] Subsequent research revealed that endoxifen exhibits a significantly higher binding affinity for the estrogen receptor alpha (ERα), approximately 100-fold greater than that of tamoxifen itself, and comparable to that of 4-hydroxytamoxifen (afimoxifene).[2] This potent anti-estrogenic activity is primarily attributed to the (Z)-isomer of endoxifen.[3] Given that plasma concentrations of endoxifen in patients undergoing tamoxifen treatment can be substantially higher than those of 4-hydroxytamoxifen, endoxifen is now considered to be the principal mediator of tamoxifen's therapeutic effects.[4][5]
The formation of endoxifen from tamoxifen is a critical step in its bioactivation and is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP3A4/5.[6][7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in endoxifen plasma concentrations, which in turn can impact the clinical outcome of tamoxifen therapy. This has led to the proposition of using CYP2D6 genotyping to personalize tamoxifen treatment.
Synthesis of (E)- and (Z)-4-Hydroxy-N-desmethyl Tamoxifen
The synthesis of endoxifen, particularly the biologically more active (Z)-isomer, is a multi-step process. A common route involves a four-step synthesis that yields a mixture of (Z)- and (E)-isomers, which then require separation.[3]
Experimental Protocol: Four-Step Synthesis of (Z)- and (E)-Endoxifen Mixture
This protocol is a generalized representation based on published synthetic routes.[3][9][10][11]
Step 1: Protection of 4,4'-dihydroxybenzophenone.
-
Dissolve 4,4'-dihydroxybenzophenone in a suitable solvent such as dimethylformamide (DMF).
-
Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMS-Cl), along with an appropriate base like imidazole.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected benzophenone.
Step 2: McMurry Coupling.
-
In a dry, inert atmosphere, combine the protected benzophenone from Step 1 with propiophenone.
-
Add a low-valent titanium reagent, typically prepared in situ from TiCl4 and a reducing agent like zinc dust, in a solvent such as tetrahydrofuran (THF).
-
Heat the reaction mixture to reflux for several hours.
-
After completion, quench the reaction and perform an extractive work-up to isolate the protected tamoxifen analogue.
Step 3: Alkylation.
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add 1,2-dibromoethane and a phase-transfer catalyst in the presence of an aqueous base (e.g., NaOH).
-
Stir the reaction vigorously until the starting material is consumed.
-
Isolate the bromoethoxy-substituted intermediate.
Step 4: Amination and Deprotection.
-
Treat the intermediate from Step 3 with methylamine in a sealed tube at an elevated temperature.[10]
-
Following the amination, remove the protecting group (e.g., TBDMS) using a reagent like tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the resulting mixture of (Z)- and (E)-endoxifen by column chromatography.
Experimental Protocol: Separation of (Z)- and (E)-Isomers
The separation of the geometric isomers is crucial to obtain the more active (Z)-endoxifen.[3]
-
Dissolve the mixture of (Z)- and (E)-endoxifen in a suitable mobile phase.
-
Employ semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[3]
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water with a small percentage of an acid like formic acid.[12][13][14][15]
-
Monitor the elution of the isomers using a UV detector. The (E)-isomer typically elutes before the (Z)-isomer.
-
Collect the fractions corresponding to each isomer and concentrate them to obtain the pure compounds.
-
The less desired (E)-isomer can be isomerized to a 1:1 mixture of (Z)- and (E)-isomers by treatment with a strong acid in a suitable solvent and then re-subjected to HPLC separation to improve the overall yield of the (Z)-isomer.[3][16]
Biological Activity and Mechanism of Action
Endoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor.[17] This antagonism leads to the modulation of estrogen-responsive gene expression, resulting in the inhibition of cell proliferation and the induction of apoptosis in ER-positive breast cancer cells.[17][18][19]
Signaling Pathway of Tamoxifen Metabolism and Endoxifen Action
The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolites and the subsequent action of endoxifen on the estrogen receptor signaling pathway.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 3. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 17. What is Endoxifen used for? [synapse.patsnap.com]
- 18. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxy-N-desmethyl Tamoxifen, more commonly known as Endoxifen, is a critical active metabolite of the widely prescribed anti-cancer drug, Tamoxifen. As a selective estrogen receptor modulator (SERM), its potent anti-estrogenic effects are central to the efficacy of Tamoxifen therapy, particularly in estrogen receptor (ER)-positive breast cancer. This technical guide provides an in-depth overview of the core chemical properties, pharmacological activities, and relevant experimental methodologies associated with this compound.
Chemical and Physical Properties
Endoxifen is a non-steroidal triphenylethylene derivative. Its chemical structure includes a hydroxyl group and a desmethyl modification compared to the parent drug, Tamoxifen. These modifications significantly enhance its binding affinity for the estrogen receptor.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | [1] |
| Alternate Names | E-Endoxifen | [1] |
| CAS Number | 114828-90-9 | [1] |
| Molecular Formula | C₂₅H₂₇NO₂ | [1] |
| Molecular Weight | 373.49 g/mol | [1] |
| Melting Point | 127-129 °C (for Z-isomer) | [] |
| Boiling Point | 519.33 °C (Predicted) | [] |
| Solubility | Insoluble in water; Soluble in DMSO (10 mM) | [] |
| XLogP3-AA | 6.3 | [3] |
| pKa | 9.55 (Predicted) | [4] |
| Appearance | Off-White to Pink Solid | [] |
Pharmacology and Mechanism of Action
Endoxifen's primary mechanism of action is the competitive antagonism of the estrogen receptor (ER). It is considered one of the most important metabolites for Tamoxifen's therapeutic effect due to its high concentration in plasma and its potent bioactivity.[5]
ER-Dependent Signaling
Endoxifen possesses an affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of Tamoxifen and is comparable to or greater than that of 4-hydroxytamoxifen (4-OHT).[5][6] By binding to the ER, Endoxifen induces a conformational change that prevents the binding of the natural ligand, 17β-estradiol. This complex fails to initiate the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.[5]
ER-Independent Signaling
Beyond its canonical ER-dependent effects, Endoxifen, like other Tamoxifen metabolites, can induce cytotoxic effects through pathways that are independent of the estrogen receptor.[7][8][9] These non-canonical mechanisms are crucial for understanding its broader pharmacological profile and potential applications in ER-negative cancers. Key ER-independent pathways include:
-
Induction of Reactive Oxygen Species (ROS): Tamoxifen and its metabolites can interfere with mitochondrial function, leading to oxidative stress and apoptosis.
-
Modulation of Protein Kinase C (PKC): Direct binding and antagonism of PKC can disrupt downstream signaling related to cell growth and proliferation.[9]
-
Activation of G protein-coupled estrogen receptor 1 (GPER): Engagement with GPER can trigger alternative signaling cascades.[7]
-
Changes in Intracellular Calcium and Calmodulin Activity: Disruption of calcium homeostasis can trigger cell death pathways.[9]
Signaling and Experimental Workflow Diagrams
Metabolic Pathway of Tamoxifen to Endoxifen
Tamoxifen is a pro-drug that requires metabolic activation. The formation of Endoxifen occurs primarily through two pathways involving the cytochrome P450 enzyme system, with CYP2D6 playing a critical role.[5]
ER-Dependent Signaling: Antagonism by Endoxifen
Endoxifen competes with estradiol for ER binding, preventing the activation of genes that drive tumor cell proliferation.
Overview of ER-Independent Signaling Pathways
Endoxifen can induce cytotoxicity through various mechanisms that do not involve direct ER antagonism.
Pharmacological Activity Data
The enhanced pharmacological activity of Endoxifen is evident in its receptor binding affinity and its potency in inhibiting cancer cell proliferation.
Table 2: Comparative Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA %) (Estradiol = 100%) | Source(s) |
| Endoxifen | 181% | [10] |
| 4-Hydroxytamoxifen | 181% | [10] |
| N-desmethyltamoxifen | 2.4% | [10] |
| Tamoxifen | 2.8% | [10] |
Table 3: Inhibition of Estrogen-Stimulated Breast Cancer Cell Proliferation
| Cell Line | Compound | IC₅₀ (approx.) | Source(s) |
| MCF-7 | Endoxifen | 50 nM | [5] |
| MCF-7 | 4-Hydroxytamoxifen | 50 nM | [5] |
| T47D | Endoxifen | ~50 nM | [5] |
| BT474 | Endoxifen | ~50 nM | [5] |
Key Experimental Protocols
Synthesis and Purification
A common laboratory-scale synthesis of a Z/E isomer mixture of 4-hydroxy-N-desmethyltamoxifen can be achieved in four steps, followed by chromatographic separation.[11]
-
McMurry Reaction: Coupling of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds using reagents like zinc dust and TiCl₄ can be utilized to create the triphenylethylene core.[12]
-
Protection/Deprotection: Standard protecting groups are used for the hydroxyl and amine functionalities during intermediate steps.
-
Isomer Separation: The resulting (Z)- and (E)-isomers are separated using semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
-
Isomerization (Optional): The undesired (E)-isomer can be converted to a 1:1 Z/E mixture by treatment with a strong acid (e.g., trifluoroacetic acid) and re-subjected to HPLC separation to increase the yield of the desired (Z)-isomer.[11]
Estrogen Receptor Competitive Binding Assay
This protocol determines the affinity of a compound for the ER by measuring its ability to displace a radiolabeled estradiol.
-
Receptor Preparation: Prepare a cytosol extract containing estrogen receptors from a suitable source, such as rat uteri or ER-positive cell lines (e.g., MCF-7).[13][14]
-
Competitive Incubation: Incubate a constant, low concentration of [³H]-estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled Endoxifen (the competitor).
-
Separation: After incubation, separate receptor-bound from free radioligand using a method like dextran-coated charcoal (DCC) adsorption.[14]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-estradiol displaced against the concentration of Endoxifen. Calculate the IC₅₀ value, which is the concentration of Endoxifen required to displace 50% of the radiolabeled estradiol.
Cell Proliferation (MTT) Assay in MCF-7 Cells
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Treat the cells with various concentrations of Endoxifen, with or without a stimulating concentration of 17β-estradiol. Include appropriate controls (vehicle, estradiol only).[15]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of Endoxifen.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of Endoxifen.
References
- 1. scbt.com [scbt.com]
- 3. N-Desmethyl-4'-hydroxy Tamoxifen | C25H27NO2 | CID 24873532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scispace.com [scispace.com]
- 6. icahn.mssm.edu [icahn.mssm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. oaepublish.com [oaepublish.com]
The Advanced Guide to (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) in Breast Cancer: Mechanism of Action and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, is a key active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1][2] Emerging as a more potent antiestrogen than its parent compound, endoxifen's intricate mechanism of action offers a deeper understanding of endocrine therapy and presents new avenues for drug development.[3][4] This technical guide provides a comprehensive overview of endoxifen's mechanism of action in breast cancer, consolidating quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction: The Significance of Endoxifen
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[5] However, tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effect.[6] The cytochrome P450 enzyme CYP2D6 plays a crucial role in this biotransformation, converting the primary metabolite N-desmethyltamoxifen to endoxifen.[7]
Endoxifen exhibits a significantly higher binding affinity for the estrogen receptor alpha (ERα) and a greater potency in inhibiting estrogen-dependent cell proliferation compared to tamoxifen.[8][9] Its clinical relevance is underscored by the observation that plasma concentrations of endoxifen in patients undergoing tamoxifen therapy can surpass those of another key active metabolite, 4-hydroxytamoxifen (4-OHT).[1][10] This has led to the hypothesis that endoxifen is a principal contributor to the overall efficacy of tamoxifen treatment.[2][10]
Core Mechanism of Action: Targeting the Estrogen Receptor
The primary mechanism of action of endoxifen in breast cancer is its interaction with the estrogen receptor. As a potent SERM, endoxifen's effects are multifaceted and context-dependent.
Competitive Antagonism of Estrogen Receptor Alpha
Endoxifen competitively binds to the ligand-binding domain of ERα, the primary driver of proliferation in the majority of breast cancers.[11] This binding event physically obstructs the binding of the natural ligand, 17β-estradiol (E2), thereby preventing the receptor's activation.[12] Upon binding endoxifen, the ERα dimer undergoes a conformational change that is distinct from that induced by estradiol. This altered conformation hinders the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes that promote cell growth and proliferation.[13] Instead, the endoxifen-ERα complex preferentially recruits co-repressor proteins, leading to the silencing of these target genes.[13]
Induction of Estrogen Receptor Alpha Degradation
A key differentiator in the mechanism of endoxifen compared to 4-OHT is its ability to induce the degradation of the ERα protein.[10] At clinically relevant concentrations, endoxifen promotes the ubiquitination and subsequent proteasomal degradation of ERα.[10] This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli, contributing to a more profound and sustained antiestrogenic effect.[10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of this compound (Endoxifen) and related compounds.
| Compound | Receptor | Binding Parameter | Value | Cell/System | Reference |
| This compound (Endoxifen) | ERα | Relative Affinity vs. Estradiol | ~25% | MCF-7 nuclear extracts | [14] |
| 4-Hydroxytamoxifen (4-OHT) | ERα | Relative Affinity vs. Estradiol | ~35% | MCF-7 nuclear extracts | [14] |
| 4-Hydroxytamoxifen (4-OHT) | Estrogen Receptor | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1] |
| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor γ (ERRγ) | Kd | 35 nM | In vitro | [6] |
| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor γ (ERRγ) | Ki | 75 nM | In vitro | [6] |
Table 1: Binding Affinities for Estrogen Receptors. This table presents the binding affinities of endoxifen and 4-hydroxytamoxifen to the estrogen receptor, highlighting their high affinity relative to estradiol and tamoxifen.
| Compound | Cell Line | Parameter | Value | Incubation Time | Reference |
| Tamoxifen | MCF-7 | IC50 | 4.506 µg/mL | 24 h | [1] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 3.2 µM | 96 h | [4] |
| 4-Hydroxytamoxifen (4-OHT) | T47D | IC50 | 4.2 µM | 96 h | [4] |
| 4-Hydroxytamoxifen (4-OHT) | BT-474 | IC50 | 5.7 µM | 96 h | [4] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 12 µM | Not specified | [14] |
| 4-Hydroxytamoxifen (4-OHT) | T47D | IC50 | 15 µM | Not specified | [14] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 19.35 µM | 24 h | [13] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 21.42 µM | 48 h | [13] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 21.42 µM | 72 h | [13] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 27 µM | 4 days | |
| 4-Hydroxytamoxifen (4-OHT) | MDA-MB-231 | IC50 | 18 µM | 4 days |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for tamoxifen and 4-hydroxytamoxifen in various breast cancer cell lines, demonstrating their cytotoxic and anti-proliferative effects.
| Treatment | Cell Line | Apoptotic Effect | Time Point | Reference |
| Tamoxifen (250 µM) | MCF-7 | 45.7% late apoptotic cells | 48 h | |
| Endoxifen (1 µM) | MCF-7:5C | No significant change in Annexin V staining | 6 days | [2] |
| Tamoxifen | MCF-7 | Time- and concentration-dependent down-regulation of bcl-2 | Not specified |
Table 3: Induction of Apoptosis by Tamoxifen and Endoxifen. This table highlights the pro-apoptotic effects of tamoxifen and the differential apoptotic response induced by endoxifen in breast cancer cells.
Signaling Pathways
The interaction of endoxifen with ERα initiates a cascade of molecular events that ultimately lead to the inhibition of breast cancer cell growth. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: Canonical Estrogen Signaling Pathway in Breast Cancer.
Caption: Endoxifen's Mechanism of Action on ERα Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of endoxifen's mechanism of action.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of endoxifen to the estrogen receptor.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled endoxifen.
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which hydroxylapatite (HAP) is added to bind the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.
-
Quantification: The radioactivity of the HAP pellet, which is proportional to the amount of bound [³H]-E2, is measured using a scintillation counter.
-
Data Analysis: The concentration of endoxifen that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of endoxifen on the viability and proliferation of breast cancer cells.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of endoxifen or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[2]
Western Blot Analysis for ERα Degradation
This technique is used to visualize and quantify the degradation of ERα protein induced by endoxifen.
-
Cell Lysis: Breast cancer cells treated with endoxifen or a vehicle control are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[3]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[3]
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured on X-ray film or with a digital imager. The intensity of the band corresponding to ERα is proportional to the amount of protein present. Loading controls (e.g., β-actin or GAPDH) are used to ensure equal protein loading across all lanes.[3]
Beyond the Estrogen Receptor: Emerging Mechanisms
While the primary mechanism of endoxifen is through ERα, recent research suggests that it may have additional, ERα-independent effects, particularly at higher concentrations.
Inhibition of Protein Kinase C
At micromolar concentrations, which can be achieved with direct endoxifen administration, endoxifen has been shown to inhibit protein kinase C beta (PKCβ).[7] This inhibition can lead to downstream effects on signaling pathways, such as the downregulation of AKT phosphorylation, which is involved in cell survival and proliferation.[7]
Induction of Apoptosis
Tamoxifen and its metabolites can induce apoptosis, or programmed cell death, in breast cancer cells. This can occur through the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2. While some studies show that endoxifen can inhibit estradiol-induced apoptosis, others suggest that at high concentrations, it may contribute to apoptosis through ER-independent mechanisms.[2]
Conclusion and Future Directions
This compound (endoxifen) is a pivotal active metabolite of tamoxifen with a potent and multifaceted mechanism of action in breast cancer. Its high affinity for the estrogen receptor, coupled with its ability to induce receptor degradation, makes it a powerful antiestrogenic agent. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development in the field of endocrine therapies.
Future investigations should continue to explore the nuances of endoxifen's signaling pathways, particularly its ERα-independent effects. A deeper understanding of these mechanisms will be crucial for optimizing its therapeutic use, overcoming resistance to endocrine therapies, and developing novel, more effective treatments for ER+ breast cancer. The direct clinical development of endoxifen as a therapeutic agent holds promise for patients with a CYP2D6 genotype that leads to poor metabolism of tamoxifen, potentially offering a more consistent and effective treatment option.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling by estrogens and tamoxifen in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tamoxifen pharmacodynamics pathwayRat Genome Database [rgd.mcw.edu]
- 11. scispace.com [scispace.com]
- 12. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
(E)-4-Hydroxy-N-desmethyl Tamoxifen: An In-depth Technical Guide on Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, is a key active metabolite of the widely prescribed selective estrogen receptor modulator (SERM), tamoxifen. Tamoxifen itself is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to yield more potent metabolites. Among these, endoxifen has emerged as a crucial contributor to the therapeutic efficacy of tamoxifen in estrogen receptor (ER)-positive breast cancer. This technical guide provides a detailed overview of the estrogen receptor binding affinity of this compound, presenting quantitative data, in-depth experimental methodologies, and visualizations of the relevant biological pathways.
Quantitative Data on Estrogen Receptor Binding Affinity
The binding affinity of this compound for the estrogen receptor (ER) is a critical determinant of its pharmacological activity. Numerous studies have demonstrated that endoxifen exhibits a significantly higher binding affinity for the ER compared to its parent compound, tamoxifen, and is comparable to another potent metabolite, 4-hydroxytamoxifen.[1] One study reported the relative binding affinity of endoxifen for the estrogen receptor to be 181% compared to estradiol.
The following tables summarize the available quantitative data on the binding affinity of this compound for the two main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Parameter | Value | Compound | Reference |
| IC50 | Low nanomolar range | (Z)-Endoxifen | [2] |
| Relative Binding Affinity (RBA) vs. Estradiol | 181% | Endoxifen |
Table 2: Estrogen Receptor Beta (ERβ) Binding Affinity
| Parameter | Value | Compound | Reference |
| Binding Affinity | Stabilizes ERβ protein | Endoxifen | [3] |
Note: Comprehensive side-by-side quantitative data (IC50, Ki) for this compound on both ERα and ERβ from a single source is limited in the current literature. The presented data is a compilation from multiple studies.
Experimental Protocols
The determination of estrogen receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay.
Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor
1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]-Estradiol
-
Estrogen Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ
-
Assay Buffer: Tris-HCl buffer with additives such as EDTA and dithiothreitol
-
Scintillation Cocktail
-
Glass fiber filters
-
Multi-well plates
-
Scintillation counter
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, radioligand, and unlabeled estradiol in a suitable solvent (e.g., ethanol or DMSO). Prepare the assay buffer and the estrogen receptor preparation.
-
Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-Estradiol), and varying concentrations of the unlabeled test compound (this compound) or unlabeled estradiol (for the standard curve).
-
Incubation: Add the estrogen receptor preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Radioligand: Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of radioligand displaced against the concentration of unlabeled estradiol.
-
From the displacement curve of the test compound, determine the concentration that causes 50% inhibition of radioligand binding (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Signaling Pathways and Logical Relationships
The biological effects of this compound are mediated through its interaction with the estrogen receptor, leading to the modulation of gene expression. As a SERM, its action can be either antagonistic or agonistic depending on the target tissue.
Tamoxifen Metabolic Pathway
Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. The following diagram illustrates the major metabolic pathways leading to the formation of active metabolites, including endoxifen.
Caption: Major metabolic pathways of tamoxifen to its active metabolites.
Estrogen Receptor Signaling: Antagonistic Action of Endoxifen
In breast cancer cells, endoxifen primarily acts as an antagonist of the estrogen receptor. It competitively binds to the ER, preventing the binding of estradiol and inducing a conformational change in the receptor that favors the recruitment of corepressors over coactivators. This leads to the repression of estrogen-responsive genes involved in cell proliferation.
Caption: Antagonistic action of endoxifen on the estrogen receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding assay is crucial for understanding how the binding affinity of a test compound is determined.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a highly potent metabolite of tamoxifen, exhibiting a strong binding affinity for the estrogen receptor. Its primary mechanism of action in breast cancer is the competitive inhibition of estradiol binding to the ER, leading to the repression of estrogen-driven gene transcription and a subsequent reduction in cell proliferation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of endocrine therapies. Further research to delineate the precise binding kinetics and differential affinities for ERα and ERβ will continue to enhance our understanding of this critical therapeutic agent.
References
- 1. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of (E)-4-Hydroxy-N-desmethyl Tamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl tamoxifen, also known as endoxifen or norendoxifen, is a key active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] Its superior potency in comparison to the parent drug has made its pharmacokinetic profile a subject of intense research.[1] Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for optimizing tamoxifen therapy and for the development of endoxifen itself as a standalone therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and mechanism of action.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (Endoxifen) observed in various in vivo studies across different species.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Study Population | Reference |
| 20 mg/day Tamoxifen (steady-state) | 12.6 ± 7.5 | - | - | - | Breast Cancer Patients | [3][4] |
| 20 mg single dose Tamoxifen | - | - | 889.74 (CYP2D61/17) | - | Healthy Volunteers | [5] |
| 20 mg single dose Tamoxifen | - | - | 452.01 (CYP2D617/17) | - | Healthy Volunteers | [5] |
| 20 mg single dose Z-endoxifen HCl | 64.8 | 2-4 | - | 49.0 - 68.1 | - | [6] |
| 160 mg single dose Z-endoxifen HCl | 635 | 2-4 | - | 49.0 - 68.1 | - | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC | Half-life (h) | Clearance (L/h/kg) | Reference |
| Intravenous | 2 | - | - | - | 6.3 | 2.4 | [7] |
| Oral | 20 | 0.3 - 1.7 | 3 - 4 | - | - | - | [8] |
| Oral | 40 | - | - | - | - | - | [8] |
| Oral | 80 | - | - | - | - | - | [8] |
| Oral | 140 | - | - | - | - | - | [8] |
| Oral | 200 | 9 (after 4 days) | - | - | - | - | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Clearance (L/h/kg) | Reference |
| Intravenous | 1 | 96 | - | - | 6.5 | 11.8 | [9] |
| Subcutaneous | 2.5 | 56.6 ± 24.6 | 0.5 | - | - | - | [9] |
| Oral | 10 | 33.8 ± 2.4 | 0.25 | - | - | - | [9] |
| Oral | 25 | 103 ± 97 | - | - | - | - | [9] |
| Oral | 50 | 284 ± 152 | - | - | - | - | [9] |
| Oral | 75 | 660 ± 511 | - | >1 µM sustained for 24h | - | - | [9] |
| Oral | 200 | 2,970 ± 100 | - | 400-fold increase from 10mg/kg | - | - | [9] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Animal Models
1. Animal Models:
-
Rats: Female Sprague-Dawley rats are commonly used.[8]
-
Mice: Female CD1 mice or immunodeficient strains (e.g., BALB/c athymic nude mice) for xenograft studies are frequently employed.[9]
2. Drug Formulation and Administration:
-
This compound (Endoxifen) Formulation: For oral administration, endoxifen hydrochloride (ENDX·HCl) is often suspended in 0.5% carboxymethyl cellulose (CMC).[9] For intravenous (i.v.) administration, it can be dissolved in a vehicle such as 5% ethanol, 5% PEG 400, and 90% normal saline.[9]
-
Administration Routes:
-
Oral (p.o.): Gavage is used for precise dosing.
-
Intravenous (i.v.): Typically administered via a tail vein or indwelling cannula.
-
Subcutaneous (s.c.): Injected under the skin.
-
3. Dosing Regimen:
-
Single-Dose Studies: A single dose is administered to determine basic pharmacokinetic parameters.[8][9]
-
Repeated-Dose Studies: Daily doses are given for a specified period (e.g., 4 or 28 days) to assess steady-state pharmacokinetics and potential accumulation.[7][8]
4. Sample Collection:
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours).[9] In rats with indwelling cannulas, serial sampling can be performed. In mice, terminal blood collection via cardiac puncture or serial sampling from the tail vein or retro-orbital plexus is common. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., tumor, liver, uterus) are collected, weighed, and stored at -80°C.[10]
5. Sample Preparation and Analysis:
-
Plasma/Serum Sample Preparation: A common method involves protein precipitation with a solvent like acetonitrile.[10] The supernatant is then collected for analysis.
-
Tissue Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., 50 mM Tris–HCl, pH 7.4).[10] Proteins are then precipitated with acetonitrile, and the supernatant is analyzed.[10]
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used for quantification.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for accurately quantifying this compound and other tamoxifen metabolites in biological matrices.[3][4][5][12]
-
6. Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.
Visualizations
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolites and the subsequent mechanism of action of this compound at the cellular level.
Caption: Metabolic activation of tamoxifen and cellular action of endoxifen.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines a typical experimental workflow for conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for in vivo pharmacokinetic analysis of endoxifen.
Conclusion
The in vivo pharmacokinetics of this compound are complex and influenced by factors such as species, genetics (e.g., CYP2D6 status), and administration route. Direct administration of endoxifen bypasses the metabolic variability associated with tamoxifen, leading to more predictable plasma concentrations. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this potent anti-estrogenic compound. Further research is warranted to fully elucidate its tissue-specific distribution and to optimize its therapeutic application.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Pivotal Role of CYP2D6 in the Bioactivation of Tamoxifen: A Technical Guide to (E)-4-Hydroxy-N-desmethyl Tamoxifen Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer. As a prodrug, tamoxifen requires metabolic activation to exert its therapeutic effects. This activation process involves a series of biotransformation reactions primarily mediated by the cytochrome P450 (CYP) enzyme system. Among the various metabolites, (E)-4-Hydroxy-N-desmethyl tamoxifen, commonly known as endoxifen, has emerged as the key active metabolite responsible for the majority of tamoxifen's antiestrogenic activity. The formation of endoxifen is critically dependent on the enzymatic activity of Cytochrome P450 2D6 (CYP2D6), making this enzyme a focal point in understanding the interindividual variability in tamoxifen response and a crucial consideration in the pursuit of personalized medicine.
This technical guide provides an in-depth exploration of the role of CYP2D6 in the formation of endoxifen. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways, enzymatic kinetics, and the clinical implications of CYP2D6 activity. The guide also includes detailed experimental protocols for key assays and quantitative data presented in a structured format to facilitate understanding and further research in this critical area of pharmacology.
Tamoxifen Metabolic Pathways
Tamoxifen undergoes extensive metabolism in the liver, primarily through two main pathways: N-demethylation and 4-hydroxylation. These pathways converge to produce the highly potent antiestrogen, endoxifen.
-
N-demethylation Pathway: The major metabolic route for tamoxifen, accounting for approximately 92% of its initial metabolism, is N-demethylation to N-desmethyltamoxifen. This reaction is predominantly catalyzed by CYP3A4 and CYP3A5. N-desmethyltamoxifen itself has relatively weak antiestrogenic activity.
-
4-hydroxylation Pathway: A smaller fraction of tamoxifen (about 7%) is directly converted to 4-hydroxytamoxifen. This reaction is primarily mediated by CYP2D6. 4-hydroxytamoxifen is a potent antiestrogen, with a binding affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen.
The critical step in the bioactivation of tamoxifen is the subsequent conversion of N-desmethyltamoxifen to endoxifen through a 4-hydroxylation reaction. This conversion is almost exclusively catalyzed by CYP2D6. Endoxifen exhibits a similarly high affinity for the estrogen receptor as 4-hydroxytamoxifen and is considered the principal active metabolite due to its significantly higher plasma concentrations in patients undergoing tamoxifen therapy.
dot
Quantitative Data on Endoxifen Formation
The enzymatic activity of CYP2D6 is a major determinant of endoxifen plasma concentrations. This activity is highly variable among individuals due to genetic polymorphisms and the co-administration of CYP2D6-inhibiting drugs.
Table 1: Kinetic Parameters of CYP2D6 for N-desmethyltamoxifen 4-hydroxylation
| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Reference |
| CYP2D6.1 (Wild-type) | 2.4 ± 0.5 | 15.2 ± 1.1 | 6.3 | [1][2] |
| CYP2D6.2 | 3.1 ± 0.6 | 8.9 ± 0.7 | 2.9 | [1][2] |
| CYP2D6.10 | 10.5 ± 1.5 | 11.3 ± 1.0 | 1.1 | [3] |
| CYP2D6.17 | 4.8 ± 0.9 | 3.4 ± 0.2 | 0.7 | [1][2] |
| CYP2D6.41 | 3.5 ± 0.7 | 5.1 ± 0.4 | 1.5 | [1][2] |
Note: Values are presented as mean ± standard deviation where available. Intrinsic clearance is calculated as Vmax/Km.
Table 2: Impact of CYP2D6 Genotype on Steady-State Endoxifen Plasma Concentrations
| CYP2D6 Phenotype | Number of Active Alleles | Mean Endoxifen Concentration (ng/mL) | Reference |
| Ultrarapid Metabolizer (UM) | >2 | 15.8 | [4] |
| Extensive Metabolizer (EM) | 2 | 12.6 | [5] |
| Intermediate Metabolizer (IM) | 1 | 7.8 | [4] |
| Poor Metabolizer (PM) | 0 | 3.5 | [6][7] |
Table 3: Effect of CYP2D6 Inhibitors on Endoxifen Plasma Concentrations in Extensive Metabolizers
| Inhibitor | Strength | Percent Reduction in Endoxifen Concentration | Reference |
| Paroxetine | Potent | ~50-60% | [8][9] |
| Fluoxetine | Potent | ~50% | [8] |
| Quinidine | Potent | ~79% (in vitro) | [9] |
| Bupropion | Potent | Significant reduction | [10] |
| Duloxetine | Moderate | Significant reduction | [11] |
| Sertraline | Weak | Minimal | [8] |
| Citalopram/Escitalopram | Weak | Minimal | [8][12] |
Experimental Protocols
In Vitro Metabolism of N-desmethyltamoxifen using Human Liver Microsomes
Objective: To determine the rate of endoxifen formation from N-desmethyltamoxifen in a human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLM)
-
N-desmethyltamoxifen (substrate)
-
(E/Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated endoxifen)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of N-desmethyltamoxifen in a suitable solvent (e.g., methanol or DMSO).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding N-desmethyltamoxifen to achieve the desired final concentrations (a range of concentrations should be used to determine kinetic parameters).
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, within the linear range of formation).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of endoxifen using a validated LC-MS/MS method.[5][13][14]
-
Calculate the rate of endoxifen formation (e.g., in pmol/min/mg protein).
References
- 1. Functional characterization of wild-type and 49 CYP2D6 allelic variants for N-desmethyltamoxifen 4-hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CPIC® Guideline for Tamoxifen based on CYP2D6 genotype – CPIC [cpicpgx.org]
- 4. Factors affecting inter-individual variability in endoxifen concentrations in patients with breast cancer: results from the prospective TOTAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impairment of endoxifen formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Augmentation of Endoxifen Exposure in Tamoxifen-Treated Women Following SSRI Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paroxetine and tamoxifen Interactions - Drugs.com [drugs.com]
- 10. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified phenotyping of CYP2D6 for tamoxifen treatment using the N-desmethyl-tamoxifen/ endoxifen ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmentation of Endoxifen Exposure in Tamoxifen-Treated Women Following SSRI Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(E)-4-Hydroxy-N-desmethyl Tamoxifen: An In-depth Technical Guide on its Antiestrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a key active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. While Tamoxifen is a widely used prodrug in the treatment and prevention of estrogen receptor (ER)-positive breast cancer, its therapeutic efficacy is largely dependent on its metabolic conversion to active metabolites. Among these, this compound and 4-hydroxytamoxifen (afimoxifene) are the most potent in their antiestrogenic effects. This technical guide provides a comprehensive overview of the antiestrogenic properties of this compound, detailing its mechanism of action, summarizing crucial quantitative data, and outlining detailed experimental protocols for its characterization.
Mechanism of Action: Competitive Antagonism of the Estrogen Receptor
The primary antiestrogenic activity of this compound is exerted through its high-affinity, competitive binding to the estrogen receptor (ER), particularly ERα. In estrogen-sensitive tissues like the breast, the binding of estradiol to ERα initiates a cascade of events leading to cell proliferation. This includes a conformational change in the receptor, its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. This complex then recruits co-activator proteins, leading to the transcription of genes that drive cell growth and division.
This compound, by mimicking the structure of estradiol, competes for the same ligand-binding pocket on the ER. However, its binding induces a distinct conformational change in the receptor. This altered structure hinders the binding of co-activators and instead facilitates the recruitment of co-repressor proteins. The resulting complex, upon binding to EREs, actively represses the transcription of estrogen-dependent genes, thereby inhibiting cell proliferation and promoting a G0/G1 cell cycle arrest in breast cancer cells.[1]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables present a summary of the quantitative data regarding the antiestrogenic properties of this compound, comparing it to its parent drug and another key metabolite.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100) |
| This compound (Endoxifen) | ERα | 181%[2] |
| 4-Hydroxytamoxifen (Afimoxifene) | ERα | 181%[2] |
| Tamoxifen | ERα | 2.8%[2] |
| N-Desmethyltamoxifen | ERα | 2.4%[2] |
Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Cells
| Compound | IC50 (nM) |
| This compound (Endoxifen) | Low nanomolar range[3] |
| 4-Hydroxytamoxifen (Afimoxifene) | Low nanomolar range[3] |
| Tamoxifen | Micromolar range[3] |
| N-Desmethyltamoxifen | Micromolar range[3] |
Table 3: Regulation of Estrogen-Responsive Genes (e.g., Progesterone Receptor - PR)
| Compound | Effect on Estradiol-Induced Gene Expression | Potency |
| This compound (Endoxifen) | Decreases E2-induced PR mRNA expression[4] | Similar to 4-Hydroxytamoxifen[4] |
| 4-Hydroxytamoxifen (Afimoxifene) | Decreases E2-induced PR mRNA expression[4] | Similar to Endoxifen[4] |
Detailed Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the antiestrogenic properties of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound to the estrogen receptor in comparison to estradiol.
Caption: Experimental workflow for ER competitive binding assay.
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats or purified recombinant human ERα can be used as the source of the estrogen receptor.[5]
-
Competitive Binding: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of varying concentrations of unlabeled this compound.[5]
-
Incubation: The mixture is incubated, typically at 4°C, to allow the binding to reach equilibrium.[5]
-
Separation: Bound and free radioligands are separated. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free radioligand.[5]
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[5]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the binding affinity of unlabeled estradiol.
Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)
Objective: To evaluate the inhibitory effect of this compound on estrogen-stimulated proliferation of breast cancer cells.
Caption: Experimental workflow for a cell proliferation assay.
Methodology:
-
Cell Culture: ER-positive breast cancer cells, such as MCF-7, are seeded in 96-well plates.[6]
-
Hormone Deprivation: To remove any estrogenic stimuli, cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for a period before the experiment.[7]
-
Treatment: Cells are treated with a fixed concentration of 17β-estradiol to stimulate proliferation, along with a range of concentrations of this compound.[8]
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions, typically 5 to 7 days.[6]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or CCK-8.[6] In the MTT assay, viable cells reduce the yellow tetrazolium salt to purple formazan crystals, which are then solubilized.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.[8]
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the estradiol-only control, and the IC50 value is determined.
Reporter Gene Assay
Objective: To measure the ability of this compound to antagonize estrogen-induced transcriptional activation of an estrogen-responsive reporter gene.
Caption: Experimental workflow for a reporter gene assay.
Methodology:
-
Transfection: Host cells, which can be ER-positive like MCF-7 or ER-negative cells like HEK293 co-transfected with an ER expression vector, are transfected with a reporter plasmid.[9][10] This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with one or more EREs.[10]
-
Treatment: The transfected cells are treated with a fixed concentration of 17β-estradiol to induce reporter gene expression, along with a range of concentrations of this compound.[11]
-
Incubation: Cells are incubated for 24-48 hours to allow for the expression of the reporter gene.[11]
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding the appropriate substrate and quantifying the light output with a luminometer.[12]
-
Normalization: To account for variations in transfection efficiency, the reporter gene activity is often normalized to the activity of a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase).[12]
-
Data Analysis: The inhibitory effect of this compound on estradiol-induced reporter gene activity is calculated, and a dose-response curve is generated to determine the IC50 value.
Conclusion
This compound is a highly potent antiestrogenic metabolite of Tamoxifen. Its superior binding affinity for the estrogen receptor and its efficacy in inhibiting estrogen-dependent cell proliferation and gene expression underscore its critical role in the clinical effectiveness of Tamoxifen therapy. The experimental protocols described provide a robust framework for the preclinical evaluation and characterization of this and other SERMs. A thorough understanding of the pharmacological properties of this compound is essential for researchers and drug development professionals working to advance endocrine therapies for hormone-sensitive cancers.
References
- 1. Cell Cycle and Anti-Estrogen Effects Synergize to Regulate Cell Proliferation and ER Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globethesis.com [globethesis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. indigobiosciences.com [indigobiosciences.com]
(E)-4-Hydroxy-N-desmethyltamoxifen: A Comprehensive Technical Guide to a Key Tamoxifen Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyltamoxifen, more commonly known as endoxifen, is a pivotal active metabolite of the widely prescribed selective estrogen receptor modulator (SERM), Tamoxifen. This technical guide provides an in-depth exploration of endoxifen, focusing on its metabolic generation, pharmacological properties, and mechanisms of action. The information is tailored for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate a comprehensive understanding of this critical compound.
Tamoxifen itself is considered a prodrug, and its therapeutic efficacy in estrogen receptor (ER)-positive breast cancer is largely dependent on its conversion to active metabolites.[1][2] Among these, endoxifen and 4-hydroxytamoxifen are the most potent, exhibiting a significantly higher binding affinity for the estrogen receptor than the parent drug.[3][4] However, endoxifen is generally considered the most clinically relevant active metabolite due to its substantially higher plasma concentrations in patients.[5][6]
Metabolic Pathway of Tamoxifen to Endoxifen
Tamoxifen undergoes extensive metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[7][8] The formation of endoxifen occurs through two main pathways. The major route involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, a reaction primarily catalyzed by CYP3A4 and CYP3A5, which accounts for approximately 92% of tamoxifen metabolism.[7][8] Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form endoxifen.[2][7] A minor pathway, contributing about 7% of tamoxifen metabolism, involves the initial 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen by multiple CYP enzymes, including CYP2D6, followed by N-demethylation to endoxifen, catalyzed by CYP3A4.[7][8] The critical role of the highly polymorphic CYP2D6 enzyme in endoxifen formation leads to significant interindividual variability in its plasma concentrations, which can impact therapeutic outcomes.[9]
Quantitative Pharmacological Data
The pharmacological activity of endoxifen is underpinned by its high affinity for the estrogen receptor and its potent anti-proliferative effects in ER-positive breast cancer cells. The following tables summarize key quantitative data for endoxifen and related compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Parameter | Value | Reference |
| (E)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | Estrogen Receptor α (ERα) | Relative Affinity vs. Estradiol | ~Equal | [10] |
| 4-hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Estradiol | Equal | [4] |
| 4-hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Tamoxifen | 25-50x higher | [11] |
| Tamoxifen | Estrogen Receptor | Relative Affinity vs. 4-hydroxytamoxifen | 25-50x lower | [4] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 4-hydroxytamoxifen | MCF-7 | 27 | [12] |
| 4-hydroxytamoxifen | MDA-MB-231 | 18 | [12] |
| Tamoxifen | MCF-7 | ~5-10 | [13][14] |
| Tamoxifen | MDA-MB-231 | 21.8 | [13] |
Table 3: Pharmacokinetic Parameters in Breast Cancer Patients
| Parameter | Tamoxifen (20 mg dose) | Z-Endoxifen (20 mg dose) | Reference |
| Tmax (hours) | 4 - 7 | 2 - 4 | [5][9] |
| Cmax (ng/mL) | 40 | 64.8 | [5][9] |
| Elimination Half-life | 5 - 7 days | 49.0 - 68.1 hours | [5][9] |
| Steady-State Plasma Concentration (CYP2D6 Normal Metabolizers) | 55.77 (median) | 6.18 (median) | [15] |
Mechanism of Action: Estrogen Receptor Signaling
Endoxifen exerts its primary therapeutic effect by acting as a competitive antagonist of the estrogen receptor alpha (ERα) in breast tissue.[16] Upon entering the cell, endoxifen binds to the ligand-binding domain of the ERα. This binding induces a conformational change in the receptor that is distinct from the change induced by the natural ligand, estradiol.
The estradiol-bound ERα recruits transcriptional coactivators, leading to the expression of genes that promote cell proliferation. In contrast, the endoxifen-bound ERα complex recruits corepressors, which inhibit the transcription of these same genes.[16] This leads to cell cycle arrest and a reduction in tumor growth. Furthermore, at higher concentrations, endoxifen has been shown to promote the proteasomal degradation of the ERα protein, leading to a more sustained inhibition of estrogen signaling.[17][18]
Experimental Protocols
Quantification of Endoxifen in Human Plasma by HPLC
This protocol provides a general framework for the determination of endoxifen concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical mobile phase could be a mixture of 5mM triethylammonium phosphate buffer pH 3.3 and acetonitrile (57:43, v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 260 nm.
-
Run Time: Approximately 15-20 minutes, ensuring separation of endoxifen, other metabolites, and the internal standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of known endoxifen concentrations in drug-free plasma and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of endoxifen to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of endoxifen on ER-positive breast cancer cells (e.g., MCF-7).[19][20]
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment with Endoxifen:
-
Prepare a series of dilutions of endoxifen in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of endoxifen. Include a vehicle control (medium with the same concentration of the solvent used to dissolve endoxifen, e.g., DMSO) and a positive control for inhibition if desired.
-
Incubate the plates for 48-72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of endoxifen that inhibits cell proliferation by 50%).
Conclusion
(E)-4-Hydroxy-N-desmethyltamoxifen (endoxifen) is a critical active metabolite of tamoxifen, playing a central role in its therapeutic efficacy. Its formation is highly dependent on the activity of the CYP2D6 enzyme, leading to considerable interindividual variability in patient response. A thorough understanding of its pharmacology, including its potent anti-estrogenic activity and mechanisms of action, is essential for optimizing endocrine therapy in breast cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of endoxifen and to develop more personalized and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Cellular uptake and distribution of (E)-4-Hydroxy-N-desmethyl Tamoxifen
An in-depth analysis of the cellular uptake and distribution of (E)-4-Hydroxy-N-desmethyl Tamoxifen, more commonly known as Endoxifen, is crucial for understanding its therapeutic efficacy and potential resistance mechanisms. This technical guide synthesizes available data on its transport into the cell, its subcellular localization, and the signaling pathways it modulates.
Cellular Uptake and Efflux Mechanisms
Endoxifen's entry into and exit from cells is a critical determinant of its intracellular concentration and, consequently, its therapeutic effect. While direct, detailed studies on the specific influx transporters for Endoxifen are not extensively documented in the provided search results, a key factor in its cellular concentration is active efflux.
P-glycoprotein (MDR1/ABCB1) Efflux:
A significant mechanism governing Endoxifen's intracellular levels is its recognition as a substrate by the P-glycoprotein (P-gp) efflux transporter, also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).[1][2][3] This ATP-dependent pump actively transports Endoxifen out of the cell, thereby reducing its intracellular concentration.[1][2]
This efflux mechanism has important clinical implications. P-gp is highly expressed at the blood-brain barrier, which significantly limits the penetration of Endoxifen into the central nervous system.[2][4] Studies in Mdr1a-deficient mice have shown a dramatic increase in brain concentrations of Endoxifen—nearly 20-fold higher compared to wild-type mice—highlighting the transporter's role in restricting brain access.[2][4] Furthermore, P-gp expression in some breast cancer tumors could be a mechanism of therapeutic resistance by reducing the effective intracellular concentration of the drug.[4]
The workflow for investigating Endoxifen as a P-gp substrate typically involves in vitro transport assays followed by in vivo validation.
Caption: A typical experimental workflow to determine if Endoxifen is a P-glycoprotein substrate.
Intracellular Distribution and Quantitative Data
Once inside the cell, Endoxifen is distributed among various subcellular compartments. While specific quantitative data for Endoxifen's concentration in different organelles is sparse in the literature, studies on its parent compound, Tamoxifen, have shown that it largely accumulates in the mitochondria and endoplasmic reticulum in both estrogen receptor (ER)-positive and ER-negative cancer cell lines.[5]
In terms of tissue distribution, Endoxifen concentrations are significantly higher in tumor tissue compared to serum. Studies in patients have shown that tumor tissue levels of Endoxifen can be 5 to 10 times higher than those measured in serum, and these levels are significantly correlated.[6][7][8] This indicates an accumulation of the drug in the target tissue.
| Tissue | Concentration Relative to Serum | Reference |
| Breast Tumor Tissue | 5-10 times higher | [6][8] |
| Brain | Significantly lower (due to P-gp efflux) | [2][4] |
Note: This table represents relative distribution rather than absolute concentrations, which can vary widely based on dosage, individual patient metabolism (e.g., CYP2D6 genotype), and co-administered medications.[9][10]
Mechanism of Action and Signaling Pathways
Endoxifen exerts its anticancer effects primarily through its interaction with estrogen receptors (ERα and ERβ), but also through other ER-independent mechanisms.
1. Estrogen Receptor (ER) Signaling:
Endoxifen is a potent Selective Estrogen Receptor Modulator (SERM).[11] Its primary mechanism of action involves competitively binding to the estrogen receptor, primarily ERα, thereby blocking estrogen from binding and activating the receptor.[12] This disrupts the signaling pathways essential for the growth and survival of ER-positive breast cancer cells.[12]
A key feature that distinguishes Endoxifen from Tamoxifen and its other metabolite, 4-hydroxytamoxifen (4HT), is its ability to induce the degradation of the ERα protein.[9][10][13] This action is similar to that of pure anti-estrogens like Fulvestrant (ICI 182,780) and leads to a more profound and sustained blockade of estrogen signaling.[10][13] This degradation occurs through the proteasomal pathway.[10]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein (ABCB1) transports the primary active tamoxifen metabolites endoxifen and 4-hydroxytamoxifen and restricts their brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen subcellular localization; observation of cell-specific cytotoxicity enhancement by inhibition of mitochondrial ETC complexes I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Endoxifen - Wikipedia [en.wikipedia.org]
- 12. What is Endoxifen used for? [synapse.patsnap.com]
- 13. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
(E)-4-Hydroxy-N-desmethyl Tamoxifen: An In-Depth Technical Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, is a key active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1][2] Tamoxifen itself is a prodrug that requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2D6, to exert its therapeutic effects.[2][3] Endoxifen has emerged as a critical player in the efficacy of tamoxifen therapy, demonstrating significantly higher potency in binding to the estrogen receptor (ER) and inhibiting estrogen-dependent cell proliferation compared to its parent compound.[2][3] This technical guide provides a comprehensive overview of the molecular effects of endoxifen on gene expression, with a focus on the underlying signaling pathways and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Modulation of Estrogen Receptor Signaling
Endoxifen's primary mechanism of action is the modulation of estrogen receptor signaling. It competitively binds to estrogen receptors (ERα and ERβ), inducing conformational changes that alter the receptor's interaction with co-regulators and DNA.[3] This interaction can lead to both antagonistic (anti-estrogenic) and partial agonistic (estrogenic) effects, depending on the target tissue and the specific gene being regulated.
A key aspect of endoxifen's action is its ability to induce the degradation of ERα, the primary driver of proliferation in the majority of breast cancers.[4] This degradation is mediated by the proteasome and represents a distinct mechanism compared to other selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen (4-OHT).[4]
The presence of ERβ can also influence cellular sensitivity to endoxifen. Studies have shown that ERβ expression can enhance the anti-estrogenic effects of endoxifen, likely through the formation of ERα/ERβ heterodimers.[3][5]
Quantitative Analysis of Gene Expression Changes
Global gene expression studies, primarily conducted in the ER-positive breast cancer cell line MCF-7, have provided significant insights into the transcriptional landscape modulated by endoxifen. These studies have utilized microarray and RNA-sequencing technologies to identify thousands of genes whose expression is altered following endoxifen treatment.
Summary of Endoxifen-Regulated Genes in MCF-7 Cells
| Treatment Condition | Number of Differentially Expressed Genes | Reference |
| Endoxifen (100 nM) vs. Vehicle | 2284 uniquely regulated genes | [1] |
| Endoxifen (100 nM) + E2 vs. E2 alone | 28 significantly altered estrogen-regulated genes (≥1.5 fold change) | [1] |
| Endoxifen (in the presence of E2) | 2390 affected genes | [2] |
| Endoxifen (20 nM) + other metabolites + E2 | 997 regulated genes | [1] |
| Endoxifen (100 nM) + other metabolites + E2 | 1174 regulated genes | [1] |
| Endoxifen (1000 nM) + other metabolites + E2 | 1498 regulated genes | [1] |
Key Genes and Pathways Modulated by Endoxifen
Pathway analysis of differentially expressed genes reveals that endoxifen significantly impacts cellular processes related to cell cycle progression, apoptosis, and growth factor signaling.
| Pathway | Effect of Endoxifen | Key Genes Involved (Examples) | Reference |
| Cell Cycle | Induction of cell cycle arrest | p21 (CDKN1A), Cyclin D1 (CCND1) | [1] |
| Apoptosis | Induction of apoptosis | BCL2, BAX | [1] |
| Estrogen-Regulated Genes | Potent inhibition | TFF1 (pS2), GREB1 | [4] |
| PI3K/AKT Signaling | Potential inhibition | AKT | [4] |
| ATM Signaling | Potential targeting | ATM | [4] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by endoxifen.
Caption: Endoxifen's modulation of the Estrogen Receptor signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the effects of endoxifen on gene expression. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
MCF-7 cells, an ER-positive human breast adenocarcinoma cell line, are the most commonly used model system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine. For experiments investigating estrogenic effects, phenol red-free DMEM and charcoal-stripped FBS are used to eliminate exogenous estrogens.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in hormone-deprived medium for 48-72 hours to synchronize their state and minimize basal ER activity.
-
Treatment: Endoxifen is dissolved in a suitable solvent, such as ethanol or DMSO, and added to the culture medium at various concentrations (typically ranging from 10 nM to 1 µM). Control cells are treated with the vehicle alone. Treatment duration can range from a few hours to several days depending on the endpoint being investigated.
Gene Expression Profiling: Microarray Analysis
Caption: A typical workflow for microarray-based gene expression profiling.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The integrity and concentration of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
cRNA Synthesis and Labeling: A specific amount of high-quality RNA is used as a template for the synthesis of complementary RNA (cRNA), which is then labeled with a fluorescent dye (e.g., biotin).
-
Hybridization: The labeled cRNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Washing, Staining, and Scanning: After hybridization, the microarray is washed to remove non-specifically bound cRNA, stained with a fluorescently tagged molecule that binds to the label, and scanned to detect the fluorescence intensity at each probe location.
-
Data Analysis: The raw data is normalized to account for technical variations, and statistical analysis is performed to identify genes that are significantly differentially expressed between the endoxifen-treated and control groups.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as ERα, and how this is affected by endoxifen treatment.
Caption: The experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 base pairs) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., ERα) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and "peaks" are identified, which represent regions where the protein was bound to the DNA.
Conclusion
This compound is a potent active metabolite of tamoxifen that exerts profound effects on gene expression, primarily through the modulation of estrogen receptor signaling. Its ability to induce ERα degradation and its distinct transcriptional signature underscore its importance in the clinical efficacy of tamoxifen. The continued application of advanced molecular techniques will further elucidate the complex mechanisms of endoxifen action and may lead to the development of more effective and personalized therapies for ER-positive breast cancer.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of (E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as Endoxifen, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Endoxifen is a key active metabolite of Tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer.[1][2] Monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1] The described method utilizes a simple protein precipitation for sample preparation followed by UPLC-MS/MS analysis, providing high sensitivity, specificity, and throughput. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of Endoxifen in plasma samples.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) that undergoes extensive metabolism primarily by cytochrome P450 enzymes to form several metabolites.[3][4] Among these, 4-hydroxytamoxifen and endoxifen (4-hydroxy-N-desmethyltamoxifen) are considered the most therapeutically active, exhibiting 30- to 100-fold greater antiestrogenic activity than the parent drug.[1] Due to significant inter-individual variability in tamoxifen metabolism, monitoring the plasma levels of active metabolites like endoxifen is essential for optimizing therapy.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of tamoxifen and its metabolites due to its high sensitivity, specificity, and accuracy.[2][3][5] This application note provides a detailed protocol for the quantification of Endoxifen in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed for the extraction of Endoxifen from plasma samples.[6]
Materials:
-
Human plasma samples
-
Methanol
-
Acetonitrile
-
Formic acid
-
Internal Standard (IS) solution (e.g., deuterated Endoxifen)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of water:formic acid (100:1, v/v) and vortex vigorously for 30 seconds to denature proteins.[6]
-
Add 100 µL of methanol and agitate for 10 minutes at room temperature.[6]
-
Add 400 µL of the internal standard solution (in acetonitrile) and vortex again.[6]
-
Centrifuge the mixture at 18,000 x g for 10 minutes at 4°C.[6]
-
Transfer 300 µL of the supernatant to a clean vial.
-
Add 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium formate.[6]
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[7]
-
Flow Rate: 0.2 mL/min[7]
-
Gradient: A linear gradient can be optimized, for example, starting with 5% B held for 3 minutes, then increasing to 70% B over 2 minutes.[7]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7][8]
-
Capillary Voltage: +3500 V[7]
-
Desolvation Temperature: 450°C[7]
-
Desolvation Gas Flow: 700 L/h[7]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific MRM transitions for Endoxifen and a suitable internal standard should be optimized. An exemplary transition for Endoxifen is m/z 374.25 > 58.25.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Endoxifen | 374.3 | 58.1 |
| Endoxifen-d5 (IS) | 379.3 | 58.1 |
Note: The exact m/z values may vary slightly depending on the instrument and specific form of the molecule.[9]
Quantitative Data
The presented method is validated according to regulatory guidelines to ensure reliability. The following tables summarize the typical performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Endoxifen | 0.2 - 100 | ≥ 0.99 |
The linear range should be established based on the expected concentrations in study samples.[6]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Endoxifen | LLOQ | 0.2 | < 20 | < 20 | ± 20 |
| Low | 0.5 | < 15 | < 15 | ± 15 | |
| Medium | 8 | < 15 | < 15 | ± 15 | |
| High | 80 | < 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification. QC: Quality Control. %CV: Percent Coefficient of Variation. %Bias: Percent Bias.[6][7]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Endoxifen | > 90 |
Recovery is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Proliferation Assays with (E)-4-Hydroxy-N-desmethyl Tamoxifen
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as Endoxifen, is a critical active metabolite of the widely prescribed breast cancer drug, Tamoxifen.[1][2] Tamoxifen itself is a prodrug that requires metabolic activation by cytochrome P450 enzymes, particularly CYP2D6, to exert its therapeutic effects.[1][3] Endoxifen, along with 4-hydroxytamoxifen (4-OHT), are considered the principal active metabolites responsible for Tamoxifen's antiestrogenic activity.[2][3][4] These metabolites exhibit a significantly higher binding affinity for the estrogen receptor (ER) than Tamoxifen, making them potent inhibitors of ER-positive breast cancer cell proliferation.[1][3] These application notes provide detailed protocols for assessing the in vitro cell proliferation effects of this compound, with a focus on ER-positive breast cancer cell lines.
Mechanism of Action:
This compound functions as a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue.[1][5] This binding event induces a conformational change in the ER, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) on target genes.[5] Consequently, the expression of estrogen-dependent genes that promote cell proliferation and survival, such as cyclin D1, is downregulated.[5] This action can lead to a blockage of the proliferative effects of endogenous estrogen on the mammary epithelium by reducing DNA polymerase activity and dampening the overall estrogen response.[1] The antiproliferative effects of Endoxifen are often characterized by cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[5][6]
Signaling Pathway of this compound:
Caption: Signaling pathway of this compound.
Quantitative Data: Antiproliferative Activity
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for the closely related and equipotent metabolite, 4-hydroxytamoxifen (4-OHT), in various breast cancer cell lines. Endoxifen has been demonstrated to have essentially equivalent activity to 4-OHT.[7]
| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Incubation Time (hours) | Assay Type |
| MCF-7 | ER+ | ~0.01 | Not Specified | Growth Assay |
| MCF-7 | ER+ | 27 | 96 | ATP Chemosensitivity |
| MDA-MB-231 | ER- | 18 | 96 | ATP Chemosensitivity |
| MCF-7 | ER+ | 19.35 | 24 | Cell Viability |
| MCF-7 | ER+ | 21.42 | 48 | Cell Viability |
| MCF-7 | ER+ | 21.42 | 72 | Cell Viability |
| T47D | ER+ | 4.2 | 96 | Cell Viability |
| BT-474 | ER+ | 5.7 | 96 | Cell Viability |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, serum concentration, and the specific assay methodology used.[5]
Experimental Protocols
A widely used method for assessing cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
MTT Cell Proliferation Assay Protocol
Materials:
-
This compound
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Experimental Workflow for MTT Cell Proliferation Assay:
Caption: Workflow for an MTT cell proliferation assay.
References
- 1. news-medical.net [news-medical.net]
- 2. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-4-Hydroxy-N-desmethyl Tamoxifen in MCF-7 Cell Lines
Introduction
(E)-4-Hydroxy-N-desmethyl Tamoxifen is a geometric isomer of endoxifen, a major and potent active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. Tamoxifen and its metabolites are fundamental tools in the study and treatment of estrogen receptor-positive (ER+) breast cancer. The MCF-7 cell line, an ER+ human breast adenocarcinoma cell line, serves as a canonical model for investigating the mechanisms of endocrine therapy.
This document provides detailed protocols for the application of this compound in MCF-7 cells. It is important to note a critical distinction between the geometric isomers of 4-Hydroxy-N-desmethyl Tamoxifen:
-
(Z)-isomer (Endoxifen): This is the significantly more biologically active isomer. It exhibits a high binding affinity for the estrogen receptor (ERα), approximately 100-fold greater than Tamoxifen itself, and is considered a primary mediator of Tamoxifen's therapeutic effect.[1] Its anti-estrogenic potency is comparable to that of 4-hydroxytamoxifen (4-OHT).[2][3]
-
(E)-isomer: The subject of this application note, the (E)-isomer, is generally considered to be significantly less biologically active than the (Z)-isomer.[4]
Consequently, higher concentrations of the (E)-isomer may be required to achieve biological effects comparable to those of the (Z)-isomer. Researchers should consider this differential activity when designing experiments and interpreting results. The protocols provided herein are based on established methodologies for active Tamoxifen metabolites in MCF-7 cells.
Mechanism of Action
This compound functions as a competitive antagonist of the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells.[5] In the absence of an antagonist, the natural ligand, 17β-estradiol (E2), binds to ERα. This complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes that drive cell proliferation and survival, such as TFF1 (pS2) and GREB1.[6][7]
This compound competitively binds to the same ligand-binding domain on ERα. However, this binding induces a distinct conformational change in the receptor. The antagonist-bound receptor complex can still bind to EREs, but it fails to recruit co-activators. Instead, it recruits co-repressor proteins, which leads to the inhibition of gene transcription, resulting in cell cycle arrest and a decrease in cell proliferation.[8][9]
Quantitative Data Summary
The following table summarizes the reported biological activity for Tamoxifen metabolites. Note that data for the (Z)-isomer (Endoxifen) is provided due to the scarcity of data for the less active (E)-isomer. The potency of the (E)-isomer is expected to be substantially lower.
| Compound | Target/Assay | Cell Line | Potency Metric | Value | Reference(s) |
| (Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | ERα Binding Affinity | - | RBA vs Estradiol | 181% | [10] |
| (Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | ERβ Binding Affinity | - | RBA vs Estradiol | 181% | [10] |
| (Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | Inhibition of E2-induced proliferation | MCF-7 | Potency | Similar to 4-OHT | [2][9] |
| 4-Hydroxytamoxifen (4-OHT) | ERα Binding Affinity | - | RBA vs Estradiol | 181% | [10] |
| 4-Hydroxytamoxifen (4-OHT) | ER Blockade | MCF-7 | Effective Conc. | ~10 nM | [11] |
| Tamoxifen | ERα Binding Affinity | - | RBA vs Estradiol | 2.8% | [10] |
| N-Desmethyltamoxifen | ERα Binding Affinity | - | RBA vs Estradiol | 2.4% | [10] |
RBA: Relative Binding Affinity
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound
-
Solvent: Use 100% ethanol (EtOH) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution, for example, 10 mM.
-
Dissolve the powdered compound in the chosen solvent. Gentle warming or vortexing may be required to fully dissolve.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Store the stock solution at -20°C in small, light-protected aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final solvent concentration in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of solvent) in all experiments.[8]
MCF-7 Cell Culture
-
Complete Growth Medium:
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]
-
Passaging:
-
Aspirate the old medium and wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[12][13]
-
Neutralize the trypsin by adding complete growth medium (at least 3-4 times the volume of trypsin).
-
Collect the cell suspension and centrifuge at 125-200 x g for 5 minutes.[12][14]
-
Aspirate the supernatant, resuspend the cell pellet in fresh complete medium, and plate into new flasks at a subculture ratio of 1:3 to 1:6.[15]
Protocol for Hormone Depletion Studies
For experiments investigating the antagonistic effects of the compound, it is crucial to remove endogenous estrogens from the culture medium.
-
Hormone-Depleted Medium:
-
Procedure:
-
Plate MCF-7 cells and allow them to attach in complete growth medium.
-
Once cells are ~50-60% confluent, wash them twice with sterile 1x PBS.
-
Replace the medium with hormone-depleted medium.
-
Culture the cells in this medium for a minimum of 72 hours before starting the experiment to ensure withdrawal from hormonal stimulation.[15]
-
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the metabolic activity and viability of MCF-7 cells.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C.
-
Treatment:
-
For hormone antagonism studies, switch to hormone-depleted medium and starve for 72 hours as described in section 4.3.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and Sorenson's glycine buffer) to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Estrogen-Responsive Genes Does Not Require Their Nuclear Co-Localization | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mcf7.com [mcf7.com]
- 13. researchgate.net [researchgate.net]
- 14. encodeproject.org [encodeproject.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. atcc.org [atcc.org]
- 17. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-4-Hydroxy-N-desmethyl Tamoxifen in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as Endoxifen, is a crucial active metabolite of Tamoxifen, a widely used drug in breast cancer therapy.[1][2][3] As a Selective Estrogen Receptor Modulator (SERM), it exhibits high affinity for estrogen receptors (ERs), acting as an antagonist in breast tissue.[4] Endoxifen's potency is comparable to or even greater than that of 4-hydroxytamoxifen (4-OHT), making it a key molecule of interest in oncology and endocrinology research.[1][2][5] Its activity is central to the therapeutic effects of Tamoxifen, and its formation is largely dependent on the activity of the CYP2D6 enzyme.[6] This document provides a detailed protocol for the dissolution and application of this compound in cell culture settings.
Quantitative Data Summary
Proper preparation and storage of this compound solutions are critical for experimental reproducibility. The following tables summarize its solubility in common laboratory solvents and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Notes |
| Ethanol (Absolute) | ~20 mg/mL | Preferred solvent for cell culture due to lower cytotoxicity compared to DMSO at typical working concentrations.[7][8] Gentle heating may be required for complete dissolution.[7][9] |
| Methanol | ~10 mg/mL | An alternative alcohol-based solvent.[7][9] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL - 5.1 mM | Lower solubility compared to ethanol.[7][8] Precipitation upon storage can be an issue.[9] |
| Dimethylformamide (DMF) | ~20 mg/mL | Another organic solvent option.[8][9] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in 1:2 ethanol:PBS) | Not recommended for preparing stock solutions.[7][8] Working solutions in aqueous media should be made fresh from a stock solution.[10] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | -20°C | Desiccated, protected from light. | ≥ 4 years[8][9][11] |
| Solution (in Ethanol) | -20°C | Aliquoted in single-use volumes, protected from light. | Stable for several months, though preparing fresh is often recommended.[9][10] |
| Solution (in DMSO) | -20°C | Aliquoted in single-use volumes, protected from light. | Stable for months, but precipitation is a known issue.[9] |
Experimental Protocols
This protocol details the preparation of a 10 mM stock solution of this compound in absolute ethanol and its subsequent use in cell culture.
Materials
-
This compound powder (FW: 387.5 g/mol )
-
Absolute ethanol (ACS grade or higher)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Target cells (e.g., ER-positive breast cancer cells like MCF-7)
Protocol for Preparing a 10 mM Stock Solution
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound powder.
-
Weighing: Carefully weigh the powder and transfer it into a sterile, light-protected tube. Due to its sensitivity to light, which can cause isomerization, all steps should be performed with minimal light exposure.[7]
-
Dissolution: Add 1 mL of absolute ethanol to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex for approximately 15 minutes at room temperature until the compound is completely dissolved.[7] If dissolution is slow, gentle warming to 37°C for a few minutes can assist.[7]
-
Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected container.[7]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[7][10] Store the aliquots at -20°C.[7][10]
Protocol for Treating Cells
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Prepare Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM working concentration, add 1 µL of the 10 mM stock solution to 10 mL of culture medium. Mix gently by inverting the tube. Note: It is important to add the stock solution to the medium and not the other way around to avoid precipitation. The final concentration of ethanol in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Typical working concentrations for cell culture experiments range from 0.05 µM to 10 µM, depending on the cell type and experimental goals.[4][12]
-
Incubation: Incubate the cells for the desired experimental duration. The treatment time can vary from 24 hours to several days.[13]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[4]
-
ER-Dependent Signaling: As a SERM, it competitively binds to ERs with an affinity significantly higher than its parent compound, Tamoxifen.[4] This binding induces a conformational change in the receptor, leading to the recruitment of co-repressor proteins instead of co-activators. The resulting complex is unable to efficiently initiate the transcription of estrogen-dependent genes that are critical for cell proliferation in ER-positive cancers.[4]
-
ER-Independent Effects: In addition to its canonical ER-dependent pathway, Endoxifen can induce cytotoxic effects through ER-independent mechanisms. For instance, it has been shown to trigger autophagic cell death in certain tumor cells by promoting the degradation of the K-Ras protein.[14]
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using Endoxifen in cell culture.
Simplified Signaling Pathway
Caption: Endoxifen blocks estrogen-driven gene transcription.
References
- 1. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl tamoxifen, the E-isomer of Endoxifen, is a potent active metabolite of the widely used breast cancer drug, tamoxifen. As a selective estrogen receptor modulator (SERM), Endoxifen's primary mechanism of action involves competitive binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent signaling pathways. Its superior potency compared to tamoxifen itself has made it a compound of significant interest in oncology research and drug development. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of (E)-Endoxifen, a key metric for quantifying its cytotoxic and antiproliferative effects on cancer cells.
Data Presentation: IC50 Values
The IC50 value of a compound represents the concentration required to inhibit a biological process by 50%. For (E)-Endoxifen, this typically refers to the concentration that reduces the viability or proliferation of cancer cells by half. The potency of Endoxifen is widely considered to be equivalent to that of 4-hydroxytamoxifen (4-OHT), another active metabolite of tamoxifen. The IC50 of Endoxifen in many ERα-positive breast cancer cells corresponds to the serum concentrations observed in patients, which is in the range of 5–80 nM.[1]
The following table summarizes the reported IC50 values for the closely related and equipotent metabolite, 4-hydroxytamoxifen, in various breast cancer cell lines. Given their similar potencies, these values can serve as a valuable reference for the expected efficacy of (E)-Endoxifen.
| Cell Line | Cancer Type | 4-Hydroxytamoxifen IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | 27 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 18 | [2] |
Experimental Protocols
Accurate determination of IC50 values requires robust and reproducible experimental methods. Below are detailed protocols for three commonly used assays for assessing the antiproliferative effects of (E)-Endoxifen.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (E)-Endoxifen in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell biomass.[3][4][5]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.[4]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[6][7][8][9][10]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of (E)-Endoxifen for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment concentration and plot a cell survival curve to determine the IC50.
Mandatory Visualizations
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of (E)-Endoxifen.
Signaling Pathway: Endoxifen's Mechanism of Action
Endoxifen exerts its anticancer effects primarily through its interaction with the estrogen receptor alpha (ERα). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of corepressors and subsequent downregulation of estrogen-responsive genes involved in cell proliferation and survival. Furthermore, Endoxifen has been shown to promote the degradation of ERα via the proteasome pathway.[11] It also modulates other key signaling cascades, including the PI3K/AKT pathway, by inhibiting PKCβ1, which in turn suppresses AKT phosphorylation and induces apoptosis.[12][13][14]
Caption: Simplified signaling pathway of (E)-Endoxifen action.
References
- 1. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Sensitivity Assays: Clonogenic Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as Endoxifen, is a potent active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Unlike its parent compound, Endoxifen's activity is independent of the cytochrome P450 2D6 (CYP2D6) enzyme, making it a promising therapeutic agent for patients with CYP2D6 polymorphisms that can limit the efficacy of Tamoxifen. These application notes provide a comprehensive overview of preclinical animal models used to study the pharmacokinetics, efficacy, and mechanisms of action of Endoxifen. Detailed experimental protocols are provided to facilitate the design and execution of in vivo studies.
Animal Models for Endoxifen Research
A variety of animal models have been employed to investigate the in vivo effects of Endoxifen. The choice of model depends on the specific research question, such as evaluating anti-tumor efficacy, studying effects on specific tissues, or determining pharmacokinetic profiles.
Commonly Used Animal Models:
-
Human Breast Cancer Xenograft Models (e.g., MCF-7): These are the most widely used models for studying the efficacy of Endoxifen against ER+ breast cancer. Immunocompromised mice (e.g., nude or SCID) are implanted with human breast cancer cells. The MCF-7 cell line, which is estrogen-dependent for growth, is a common choice. These models are crucial for assessing tumor growth inhibition and the effects of Endoxifen on ER signaling in a human-derived tumor.[1]
-
Syngeneic Melanoma Models (e.g., B16F10): These models, utilizing immunocompetent mice (e.g., C57BL/6), are valuable for investigating the effects of Endoxifen on tumors that may express estrogen receptors and for studying the interplay with the immune system. The B16F10 melanoma model has been used to demonstrate the anti-melanogenic activity of orally administered Endoxifen.[2][3]
-
Genetically Engineered Mouse Models (GEMMs): Models such as the C3(1)/SV40TAg mouse, which develops tamoxifen-insensitive mammary tumors, are useful for studying the efficacy of Endoxifen in preventing aggressive, resistant cancers.[4]
-
Pharmacokinetic and Toxicity Study Models: Healthy mice (e.g., Swiss albino, CD1), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle) are used to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to assess the safety profile of Endoxifen.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on Endoxifen.
Table 1: Pharmacokinetic Parameters of Endoxifen in Different Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Female CD1 Mice | Oral | 10 mg/kg | 33.8 ± 2.4 | 0.25 | - | - | [6] |
| Female CD1 Mice | Subcutaneous | 2.5 mg/kg | 56.6 ± 24.6 | 0.5 | - | - | [6] |
| Female Sprague-Dawley Rats | Intravenous | 2 mg/kg | - | - | 6.3 | - | [5][7] |
| Female Sprague-Dawley Rats | Oral | 20 mg/kg | >1900 | <8 | - | >67 | [5] |
| Female Beagle Dogs | Intravenous | 0.5 mg/kg | - | - | 9.2 | - | [5][7] |
| Female Beagle Dogs | Oral | 15 mg/kg | >1000 | - | - | >50 | [5][8] |
Table 2: Efficacy of Endoxifen in In Vivo Tumor Models
| Animal Model | Tumor Type | Treatment and Dose | Duration | Outcome | Reference |
| C57BL/6 Mice | B16F10 Melanoma | Endoxifen (oral, 4 mg/kg/day) | 20 days | 26.7% reduction in metastatic lung nodules | [2][3] |
| C57BL/6 Mice | B16F10 Melanoma | Endoxifen (oral, 8 mg/kg/day) | 20 days | 82.7% reduction in metastatic lung nodules | [2][3] |
| Nude Mice | MCF-7 Breast Cancer Xenograft | Z-endoxifen (oral) | - | Superior to Tamoxifen and Letrozole in inhibiting tumor growth | [1] |
| C3(1)/SV40TAg Mice | Mammary Cancer Prevention | Z-endoxifen (HED 24 mg/day) | - | Significantly increased tumor latency and reduced tumor growth | [4] |
Experimental Protocols
Protocol 1: MCF-7 Human Breast Cancer Xenograft Model
Objective: To establish an estrogen-dependent human breast cancer xenograft model in mice to evaluate the anti-tumor efficacy of Endoxifen.
Materials:
-
MCF-7 human breast cancer cells
-
Female athymic nude or SCID mice (6-8 weeks old)
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Surgical instruments (trocar for pellet implantation)
-
Calipers
Procedure:
-
Estrogen Supplementation: One week prior to cell injection, anesthetize the mice and subcutaneously implant a 17β-Estradiol pellet in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Endoxifen).
-
Endoxifen Administration: Prepare Endoxifen solution or suspension for the desired route of administration (e.g., oral gavage). Administer the treatment daily or as per the study design.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, molecular analysis).
Experimental Workflow for MCF-7 Xenograft Study
Caption: Workflow for an MCF-7 xenograft study.
Protocol 2: B16F10 Syngeneic Melanoma Model
Objective: To establish a syngeneic melanoma model in immunocompetent mice to evaluate the anti-tumor efficacy of Endoxifen.
Materials:
-
B16F10 mouse melanoma cells
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Culture B16F10 cells to ~80% confluency. Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/mL.
-
Tumor Cell Inoculation: For a metastatic model, inject 0.1 mL of the cell suspension (5 x 10^4 cells) intravenously via the tail vein. For a subcutaneous model, inject 0.1 mL of the cell suspension subcutaneously into the flank.
-
Treatment Initiation: Begin Endoxifen treatment one day after tumor cell inoculation. Administer Endoxifen daily via oral gavage for the duration of the study (e.g., 20 days).
-
Monitoring and Endpoint:
-
Metastatic Model: After the treatment period, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface.
-
Subcutaneous Model: Monitor tumor growth by measuring with calipers 2-3 times per week. Continue treatment until tumors in the control group reach the endpoint criteria.
-
-
Tissue Collection: At the endpoint, collect tumors and other relevant tissues for further analysis.
Experimental Workflow for B16F10 Melanoma Model
Caption: Workflow for B16F10 melanoma studies.
Protocol 3: Western Blot Analysis of ERα and Downstream Signaling
Objective: To assess the effect of Endoxifen on the expression and phosphorylation of proteins in the ERα signaling pathway, such as Akt.
Materials:
-
Tumor tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize excised tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.
Protocol 4: Immunohistochemistry (IHC) for Estrogen Receptor α (ERα)
Objective: To visualize and quantify the expression of ERα in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody against ERα
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Visualization: Add the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope. ERα staining is typically nuclear. The intensity and percentage of positive cells can be scored.
Signaling Pathways and Mechanisms of Action
Endoxifen primarily exerts its anti-cancer effects by binding to the estrogen receptor α (ERα) and modulating its activity. This leads to the inhibition of estrogen-dependent gene expression and cell proliferation.[1] Recent studies have revealed that Endoxifen's mechanism is concentration-dependent and may involve pathways beyond simple ER antagonism.
At clinically relevant concentrations, Endoxifen has been shown to:
-
Induce ERα Degradation: Unlike Tamoxifen and 4-hydroxytamoxifen which can stabilize the ER, Endoxifen promotes the degradation of the ERα protein via the proteasome pathway.
-
Inhibit PI3K/Akt Signaling: Endoxifen can reduce the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[2]
-
Induce Apoptosis: By inhibiting pro-survival pathways and potentially through other mechanisms, Endoxifen can induce programmed cell death (apoptosis) in cancer cells. This is associated with changes in the expression of apoptosis-related proteins like Bcl-2.
Endoxifen Signaling Pathway
Caption: Endoxifen's mechanism of action.
References
- 1. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Endoxifen Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of endoxifen in biological matrices, primarily human plasma and serum, using High-Performance Liquid Chromatography (HPLC). Endoxifen, a key active metabolite of tamoxifen, is of significant interest in clinical research and drug development due to its potent anti-estrogenic activity. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing correlations between endoxifen levels and clinical outcomes in breast cancer patients.
These notes cover various sample preparation techniques and HPLC methods coupled with different detectors, including Ultraviolet (UV), fluorescence, and tandem mass spectrometry (LC-MS/MS). The information is intended to guide researchers in selecting and implementing a suitable method based on their available instrumentation, required sensitivity, and sample throughput needs.
Introduction to Endoxifen and its Analysis
Endoxifen is a potent selective estrogen receptor modulator (SERM) and is considered a critical active metabolite of tamoxifen, a widely used drug for the treatment of estrogen receptor-positive (ER+) breast cancer. The concentration of endoxifen in patients can vary significantly due to genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6. Therefore, monitoring endoxifen levels is important for personalizing tamoxifen therapy. HPLC methods offer a reliable approach for the quantification of endoxifen in biological samples.
Sample Preparation: The Critical First Step
The choice of sample preparation method is crucial for accurate and reproducible results. The primary goals are to remove proteins and other interfering substances from the plasma or serum sample and to concentrate the analyte of interest. The most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PP)
This is a simple and rapid method involving the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate proteins.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: May result in a less clean extract compared to LLE and SPE, potentially leading to matrix effects in LC-MS/MS analysis. The final extract is also diluted.
-
Typical Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is then carefully collected for injection into the HPLC system.[1][2]
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Advantages: Provides a cleaner extract than PP and can concentrate the analyte.
-
Disadvantages: Can be more time-consuming and labor-intensive than PP, and may involve the use of larger volumes of organic solvents. Recovery can be variable and dependent on the choice of solvent and pH.
-
Typical Protocol: A two-step LLE can be employed for plasma samples.[3] The specifics of the solvents and pH adjustments would depend on the analyte's properties.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.
-
Advantages: Provides the cleanest extracts, minimizes matrix effects, and allows for high concentration factors. It is also highly reproducible and can be automated.
-
Disadvantages: Can be more expensive and requires more method development than PP and LLE.
-
Typical Protocol: The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent.
HPLC Methodologies for Endoxifen Quantification
Below are protocols for three common HPLC-based methods for endoxifen analysis, each with its own advantages in terms of sensitivity, selectivity, and accessibility.
Application Note 1: HPLC with UV Detection
This method is suitable for laboratories with standard HPLC equipment and provides sufficient sensitivity for many research applications, particularly for analyzing pharmaceutical formulations.
Experimental Protocol
-
Sample Preparation (from a pharmaceutical formulation):
-
Accurately weigh and transfer the sample containing endoxifen into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Quantitative Data Summary (HPLC-UV)
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 15 µg/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.017 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.051 µg/mL | [4][5] |
| Accuracy (Recovery) | Close to 100% | [4][5] |
Application Note 2: HPLC with Fluorescence Detection
This method offers higher sensitivity and selectivity compared to UV detection and is well-suited for the analysis of endoxifen in biological matrices like plasma.
Experimental Protocol
-
Sample Preparation (Protein Precipitation from Plasma):
-
To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35°C[6]
-
Fluorescence Detection: Excitation at 256 nm and Emission at 380 nm (requires post-column UV irradiation to induce fluorescence)[6]
Quantitative Data Summary (HPLC-Fluorescence)
| Parameter | Value | Reference |
| Precision (%RSD) | 0.23 - 6.00% | [7] |
| Accuracy | 80 - 100% | [7] |
Application Note 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of endoxifen and its metabolites in biological fluids. It is considered the reference method for clinical and pharmacokinetic studies.
Experimental Protocol
-
Sample Preparation (Protein Precipitation from Plasma):
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard and an antioxidant like ascorbic acid (to prevent degradation of certain metabolites).[1]
-
Vortex for 1 minute.
-
Filter through a protein crash plate or centrifuge at high speed to pellet proteins.
-
The filtrate/supernatant is directly injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: HSS T3 or Poroshell 120 EC-C18[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 50°C
-
Injection Volume: 2 - 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for endoxifen and its internal standard are monitored for quantification.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.98 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Intra- and Inter-day Precision | Within 15% | [1] |
| Accuracy | 85 - 115% | [1] |
| Recovery | > 90% | [1] |
Signaling Pathways and Experimental Workflows
Tamoxifen Metabolism to Endoxifen
The following diagram illustrates the metabolic pathway of tamoxifen to its active metabolite, endoxifen, primarily through the action of CYP enzymes.
General Experimental Workflow for Endoxifen Analysis
The diagram below outlines the general workflow for the analysis of endoxifen from a biological sample using HPLC.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Reporter Gene Assays to Determine (E)-4-Hydroxy-N-desmethyl Tamoxifen Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as Endoxifen, is a key active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.[1][2][3] Tamoxifen is a prodrug that requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2D6, to exert its therapeutic effects.[1][4][5] Endoxifen and 4-hydroxytamoxifen (4-HT) are the most potent anti-estrogenic metabolites of Tamoxifen, exhibiting a significantly higher binding affinity for the estrogen receptor (ER) and a greater ability to suppress estrogen-dependent cell proliferation compared to the parent drug.[1][2][6] This document provides detailed application notes and protocols for utilizing reporter gene assays to characterize the biological activity of Endoxifen, a critical tool for preclinical research and drug development.
Reporter gene assays are a fundamental method for studying the transcriptional activity of nuclear receptors like the estrogen receptor.[7][8][9][10] These assays typically involve the use of a plasmid vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with specific hormone response elements (HREs), in this case, estrogen response elements (EREs). When a ligand such as estradiol (E2) binds to the estrogen receptor, the complex binds to the EREs and drives the expression of the reporter gene. The activity of potential ER modulators like Endoxifen can be quantified by their ability to either mimic (agonist) or block (antagonist) this effect.
Mechanism of Action of Endoxifen
Endoxifen functions as a selective estrogen receptor modulator (SERM), exhibiting both antagonist and partial agonist effects depending on the target tissue. In breast cancer cells, it primarily acts as an antagonist, competitively binding to the estrogen receptor (ERα and ERβ) and blocking the proliferative signaling of endogenous estrogens.[3][5] Notably, some studies suggest that Endoxifen's mechanism of action may be distinct from that of 4-HT.[1][2] At clinically relevant concentrations, Endoxifen has been shown to induce proteasomal degradation of ERα, a mechanism shared with pure anti-estrogens like fulvestrant (ICI 182,780).[2][4] This degradation of the receptor can lead to a more profound and sustained blockade of estrogen signaling.
The following diagram illustrates the signaling pathway of estrogen and the antagonistic action of Endoxifen.
Caption: Estrogen Signaling and Endoxifen's Antagonistic Action.
Experimental Protocols
This section provides a detailed protocol for a luciferase-based reporter gene assay to assess the antagonistic activity of Endoxifen on the estrogen receptor alpha (ERα).
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast cancer cell line) or other suitable cell line endogenously expressing ERα.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phenol Red-Free Medium: For experiments to avoid the estrogenic effects of phenol red.
-
Charcoal-Stripped FBS (CS-FBS): To remove endogenous steroids.
-
Plasmids:
-
Reporter Plasmid: A plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a luciferase reporter gene (e.g., pGL3-ERE-Luc).
-
Control Plasmid: A plasmid expressing a different reporter gene (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine 2000, FuGENE HD, or equivalent.
-
Compounds:
-
This compound (Endoxifen)
-
17β-Estradiol (E2)
-
4-Hydroxytamoxifen (4-HT) (as a comparator)
-
-
Luciferase Assay System: Commercially available kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Luminometer: For measuring luminescence.
-
Other: 96-well white, clear-bottom tissue culture plates, sterile pipette tips, and tubes.
Experimental Workflow
The following diagram outlines the major steps in the reporter gene assay workflow.
Caption: Reporter Gene Assay Experimental Workflow.
Detailed Protocol
Day 1: Cell Seeding
-
Culture MCF-7 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:
-
100 ng of ERE-luciferase reporter plasmid.
-
10 ng of the control plasmid (e.g., pRL-TK).
-
Transfection reagent in serum-free medium.
-
-
Remove the medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection mix with 100 µL of fresh complete medium.
-
Incubate the plate overnight.
Day 3: Cell Starvation and Treatment
-
Carefully aspirate the medium from each well.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of phenol red-free medium supplemented with 5-10% charcoal-stripped FBS to each well.
-
Incubate for at least 4-6 hours to starve the cells of hormones.
-
Prepare serial dilutions of Endoxifen, 4-HT, and a fixed concentration of E2 (e.g., 1 nM, which should give a robust induction of luciferase activity).
-
Treat the cells with the compounds. A typical experimental setup would include:
-
Vehicle control (e.g., DMSO or ethanol).
-
E2 alone.
-
Endoxifen alone (to test for agonist activity).
-
E2 in combination with increasing concentrations of Endoxifen (to test for antagonist activity).
-
4-HT as a positive control for antagonism.
-
-
Incubate the plate for 18-24 hours at 37°C.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided in the kit and incubate according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity by E2 relative to the vehicle control.
-
For antagonist activity, calculate the percentage of inhibition of E2-induced luciferase activity by Endoxifen.
-
Plot the percentage of inhibition against the log concentration of Endoxifen to determine the IC50 value.
-
Data Presentation
The quantitative data from a reporter gene assay can be summarized in tables for easy comparison.
Table 1: Antagonistic Activity of Endoxifen and 4-HT on ERα
| Compound | IC50 (nM) for Inhibition of E2-induced Luciferase Activity |
| This compound (Endoxifen) | Insert experimentally determined value |
| 4-Hydroxytamoxifen (4-HT) | Insert experimentally determined value |
| Tamoxifen | Insert experimentally determined value |
Note: The IC50 values are dependent on the specific experimental conditions, including the cell line and E2 concentration used.
Table 2: Agonist Activity of Endoxifen and 4-HT on ERα
| Compound (at 1 µM) | Fold Induction of Luciferase Activity (relative to vehicle) |
| 17β-Estradiol (E2) (at 1 nM) | Insert experimentally determined value |
| This compound (Endoxifen) | Insert experimentally determined value |
| 4-Hydroxytamoxifen (4-HT) | Insert experimentally determined value |
| Tamoxifen | Insert experimentally determined value |
Note: The partial agonist activity can be observed as a low level of luciferase induction in the absence of E2.
Conclusion
Reporter gene assays are a robust and sensitive method for characterizing the activity of SERMs like Endoxifen.[7][9] The provided protocol offers a framework for assessing the antagonistic and potential partial agonist effects of Endoxifen on the estrogen receptor. This information is crucial for understanding its mechanism of action and for the development of new endocrine therapies. The distinct molecular effects of Endoxifen, such as its ability to induce ERα degradation, highlight the importance of its individual characterization beyond being considered simply another active metabolite of Tamoxifen.[2][4]
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ルシフェラーゼ アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Monoclonal Antibody-Based Detection of (E)-4-Hydroxy-N-desmethyl Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-N-desmethyl tamoxifen, also known as endoxifen, is a critical active metabolite of the breast cancer drug tamoxifen. The parent drug, tamoxifen, is a pro-drug that requires metabolic activation to exert its therapeutic effects. This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6, which converts tamoxifen to more potent antiestrogenic metabolites, including 4-hydroxytamoxifen and endoxifen. Endoxifen exhibits a significantly higher binding affinity for the estrogen receptor (ER) and greater potency in suppressing estrogen-dependent cell proliferation compared to tamoxifen itself. Consequently, monitoring endoxifen levels in patients undergoing tamoxifen therapy is crucial for assessing treatment efficacy and personalizing dosage.
Monoclonal antibodies (mAbs) offer a highly specific and sensitive tool for the detection and quantification of small molecules like endoxifen in biological samples. The development of mAbs against such haptens typically involves conjugating the small molecule to a larger carrier protein to elicit a robust immune response. Subsequently, hybridoma technology is employed to produce a continuous and homogenous supply of these specific antibodies. These mAbs can then be utilized in various immunoassay formats, with the competitive enzyme-linked immunosorbent assay (ELISA) being a common and effective method for quantifying small molecules.
Signaling Pathway: Metabolic Activation of Tamoxifen
The metabolic conversion of tamoxifen to its active metabolites is a critical pathway influencing its therapeutic efficacy. The following diagram illustrates the key enzymatic steps involved in the formation of this compound (Endoxifen).
Experimental Principles and Workflows
Monoclonal Antibody Production for Small Molecules
The generation of monoclonal antibodies against small molecules like endoxifen requires a specialized approach due to their low immunogenicity. The general workflow involves hapten-carrier conjugate synthesis, immunization, and hybridoma production.
Competitive ELISA for this compound Detection
A competitive ELISA is a highly suitable format for the quantification of small molecules. In this assay, free endoxifen in the sample competes with a labeled or coated endoxifen conjugate for binding to a limited amount of specific monoclonal antibody. The resulting signal is inversely proportional to the concentration of endoxifen in the sample.
Quantitative Data
The following tables present representative performance data for monoclonal antibodies developed against small molecules, as determined by competitive ELISA. This data illustrates the typical sensitivity and specificity that can be expected from a well-characterized monoclonal antibody.
Note: The following data is for monoclonal antibodies against Ribavirin and Endosulfan and is provided as a representative example. Actual performance for an anti-(E)-4-Hydroxy-N-desmethyl Tamoxifen antibody would need to be determined experimentally.
Table 1: Representative Sensitivity of Monoclonal Antibodies in Competitive ELISA
| Analyte | Monoclonal Antibody | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Ribavirin | mAb 4C3 | 6.24 | 4.23 (in chicken) | [1] |
| Endosulfan | N/A | 5.16 | 1.14 | [2] |
IC50: The concentration of the analyte that causes 50% inhibition of antibody binding. LOD: The lowest concentration of the analyte that can be reliably detected.
Table 2: Representative Cross-Reactivity of a Monoclonal Antibody
| Compound | Cross-Reactivity (%) | Reference |
| Ribavirin | 100 | [1] |
| Amantadine | < 0.1 | [1] |
| Acyclovir | < 0.1 | [1] |
| Ganciclovir | < 0.1 | [1] |
| Oseltamivir | < 0.1 | [1] |
| Zanamivir | < 0.1 | [1] |
Cross-reactivity is calculated as (IC50 of target analyte / IC50 of competing compound) x 100%.
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate for Immunization
This protocol describes a general method for conjugating a hapten to a carrier protein, which is a prerequisite for immunization.
Materials:
-
This compound derivative with a reactive carboxyl group
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the Hapten:
-
Dissolve the this compound derivative and NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of the hapten.
-
-
Prepare the Carrier Protein:
-
Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution to the BSA solution while gently stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the dialysis buffer to remove unconjugated hapten and reaction byproducts.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the conjugate at -20°C until use.
-
Protocol 2: Indirect Competitive ELISA for this compound
This protocol outlines a representative procedure for the quantitative detection of this compound in biological samples.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Anti-(E)-4-Hydroxy-N-desmethyl Tamoxifen monoclonal antibody
-
This compound standard
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Sample/Standard Dilution Buffer (e.g., PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer to block any remaining protein-binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard in Dilution Buffer.
-
Prepare dilutions of the test samples in Dilution Buffer.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Immediately add 50 µL of the diluted anti-(E)-4-Hydroxy-N-desmethyl Tamoxifen monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated goat anti-mouse IgG to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. A semi-log plot is typically used.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve. Remember to account for any sample dilutions.
-
Conclusion
The development and application of monoclonal antibodies provide a powerful platform for the specific and sensitive detection of this compound. The protocols and representative data presented in these application notes serve as a valuable resource for researchers and drug development professionals aiming to establish robust immunoassays for therapeutic drug monitoring and pharmacokinetic studies of tamoxifen. While the provided protocols are based on established methodologies, optimization of specific parameters will be necessary to achieve the best performance for a given monoclonal antibody and sample type. The successful implementation of such assays will contribute to a better understanding of tamoxifen metabolism and aid in the personalization of breast cancer therapy.
References
- 1. Synthesis of hapten, production of monoclonal antibody, and development of immunoassay for ribavirin detection in chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of Endoxifen in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Endoxifen) and what is its primary mechanism of action?
This compound, commonly known as Endoxifen, is a potent active metabolite of Tamoxifen, a widely used drug in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its primary mechanism of action is as a selective estrogen receptor modulator (SERM). Endoxifen competitively binds to estrogen receptors (ERα and ERβ), leading to the recruitment of co-repressors to the ER complex. This inhibits the transcription of estrogen-dependent genes that are crucial for cell proliferation in ER+ cancers.[2] Additionally, Endoxifen has been shown to induce ERα protein turnover through proteasomal degradation.[3]
Q2: What are the recommended storage conditions for solid Endoxifen?
Solid this compound is stable for an extended period when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, where it can remain stable for at least four years.[4] It is also advisable to store it in a desiccated environment and protected from light.
Q3: How should I prepare and store Endoxifen stock solutions?
Endoxifen is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] Stock solutions are typically prepared in DMSO or ethanol. To ensure stability, stock solutions should be stored at -20°C or -80°C and protected from light.[5] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. While generally stable for months, preparing fresh solutions is often recommended for critical experiments.
Q4: What are the main stability concerns when working with Endoxifen solutions?
The primary stability concerns for Endoxifen in solution are:
-
Precipitation: Endoxifen can precipitate out of solution, particularly at low temperatures in solvents like DMSO.[5] This is a common issue when diluting a concentrated DMSO stock into aqueous cell culture media.
-
Isomerization: The biologically active (Z)-isomer can convert to the less active (E)-isomer. This process can be influenced by factors such as temperature, pH, and light exposure.[6]
-
Degradation: Endoxifen is susceptible to degradation under various conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[7] Oxidative conditions, in particular, have been shown to cause significant degradation.[7]
Quantitative Data on Stability and Solubility
The following tables summarize key quantitative data regarding the stability and solubility of this compound.
Table 1: Recommended Storage and Stability of Endoxifen
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | -20°C | Desiccated, protected from light | ≥ 4 years[4] |
| Solution (DMSO) | -20°C / -80°C | Aliquoted, protected from light | Stable for several months[5] |
| Solution (Ethanol) | -20°C / -80°C | Aliquoted, protected from light | Stable for several months[5] |
Table 2: Solubility of Endoxifen in Common Solvents
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL[4] |
| Ethanol | ~20 mg/mL[4] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] |
Table 3: Summary of Forced Degradation Studies
Forced degradation studies indicate that Endoxifen is most susceptible to oxidative conditions.
| Condition | Observations |
| Acidic | Susceptible to degradation.[7] |
| Basic | Susceptible to degradation.[7] |
| Oxidative | Significant degradation observed (e.g., 17.24% reduction in peak area).[7] |
| Thermal | Susceptible to degradation.[7] |
| Photolytic | Susceptible to degradation upon exposure to light/UV.[7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Stability Assessment of Endoxifen by HPLC
This protocol provides a general method for assessing the stability of Endoxifen in solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Endoxifen)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC-grade formic acid or other appropriate buffer components
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Method:
-
Preparation of Standard Solution: Accurately weigh and dissolve Endoxifen in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration. Further dilute with the mobile phase to a working concentration.
-
Chromatographic Conditions (Example): [7]
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 278 nm[7]
-
-
Stability Study:
-
Prepare aliquots of the Endoxifen solution to be tested.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot.
-
Analyze the sample by HPLC, injecting a known volume.
-
-
Data Analysis:
-
Integrate the peak area of Endoxifen and any degradation products.
-
Calculate the percentage of Endoxifen remaining at each time point relative to the initial time point (T=0).
-
The appearance of new peaks may indicate degradation products.
-
Protocol 2: In Vitro Cell Proliferation Assay with Endoxifen (MCF-7 Cells)
This protocol describes a typical experiment to assess the anti-proliferative effects of Endoxifen on the ER+ breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phenol red-free medium with charcoal-stripped serum (for estrogen-deprived conditions)
-
This compound (Endoxifen) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Method:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium and allow them to attach overnight.
-
Estrogen Deprivation (Optional but Recommended): To enhance the response to estrogen-modulating compounds, replace the complete medium with phenol red-free medium containing charcoal-stripped serum for at least 24-48 hours prior to treatment.
-
Preparation of Treatment Dilutions: Prepare serial dilutions of Endoxifen in the appropriate culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Endoxifen concentration, typically ≤0.1%).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared Endoxifen dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability or proliferation. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)
Welcome to the technical support center for (E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as Endoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on preventing precipitation in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol and dimethylformamide (DMF).[1][2][3] For subsequent dilutions into aqueous buffers, it is advisable to first dissolve the compound in ethanol before further dilution.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of (E/Z)-Endoxifen in DMSO is approximately 2 mg/mL.[1][2][3][4] However, the hydrochloride salt form, Endoxifen HCl, has a much higher reported solubility in DMSO of up to 81 mg/mL.[5] It is crucial to verify the specific form of the compound you are using. For (Z)-Endoxifen, a solubility of 10 mM in DMSO has also been reported.[] Using fresh, moisture-free DMSO is critical, as absorbed moisture can significantly reduce solubility.[5]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the crystalline solid in anhydrous DMSO.[1][2][3] To enhance dissolution, gentle warming to 37°C and vortexing or sonication may be applied.[7] It is also good practice to purge the solvent of choice with an inert gas.[1][2][3]
Q4: What are the optimal storage conditions for the solid compound and its DMSO stock solution?
A4: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][2][3] DMSO stock solutions should also be stored at -20°C in tightly sealed vials to prevent moisture absorption.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q5: My this compound in DMSO precipitated after storage at -20°C. What should I do?
A5: Precipitation upon storage at -20°C is a known issue. To redissolve the compound, you can gently warm the vial to 37°C and vortex it until the solution becomes clear. Ensure that all precipitate has fully redissolved before use.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from DMSO solutions is a common challenge that can impact experimental reproducibility. The following guide provides systematic steps to identify and resolve this issue.
Problem 1: Precipitate forms in the DMSO stock solution during storage.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Moisture Contamination | Use fresh, anhydrous (≤0.05% water) DMSO. Store DMSO in small, tightly sealed aliquots to minimize water absorption from the air. | The compound remains in solution after preparation and storage. |
| Concentration Exceeds Solubility | Prepare the stock solution at a concentration at or below the recommended solubility limit (e.g., ≤ 2 mg/mL for the free base). | A clear, precipitate-free solution is obtained and maintained. |
| Incomplete Initial Dissolution | Ensure the compound is fully dissolved initially by gentle warming (37°C) and vortexing or sonication. Visually inspect for any remaining solid particles before storage. | The solution is completely clear before the first use and after storage. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated warming and cooling, which can promote precipitation. | Aliquots remain clear until use, and the need to redissolve the entire stock is eliminated. |
Problem 2: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Troubleshooting Step | Success Indicator |
| "Solvent Shock" | Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. This "reverse dilution" method helps to rapidly disperse the DMSO. | The final aqueous solution remains clear without any visible precipitate. |
| Low Aqueous Solubility | The final concentration in the aqueous medium may exceed the compound's aqueous solubility. Consider performing a serial dilution in the aqueous buffer. | The compound remains in solution at the desired final concentration. |
| Final DMSO Concentration is Too Low | Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%). | A balance is achieved where the compound is soluble and cellular toxicity is minimized. |
| pH of the Aqueous Buffer | The solubility of some compounds is pH-dependent. Ensure the pH of your final aqueous solution is optimal for the solubility of this compound. | The compound remains soluble in the final working solution. |
Quantitative Data Summary
The following tables provide a summary of the solubility and storage information for this compound (Endoxifen).
Table 1: Solubility of this compound
| Solvent | Form | Approximate Solubility | Reference(s) |
| DMSO | (E/Z)-Endoxifen | ~2 mg/mL | [1][2][3][4] |
| DMSO | Endoxifen HCl | 81 mg/mL | [5] |
| DMSO | (Z)-Endoxifen | 10 mM | [] |
| Ethanol | (E/Z)-Endoxifen | ~20 mg/mL | [1][2][3] |
| DMF | (E/Z)-Endoxifen | ~20 mg/mL | [1][2][3] |
| Aqueous Buffers | (E/Z)-Endoxifen | Sparingly soluble | [1][2][3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Conditions | Reported Stability | Reference(s) |
| Solid | -20°C | Protect from light | ≥ 4 years | [1][2][3] |
| DMSO Solution | -20°C | Tightly sealed, single-use aliquots | Stable for months, but precipitation can occur | [8] |
| Aqueous Solution | N/A | Not recommended for storage | Prepare fresh for each use | [1][2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Endoxifen) solid (MW: 373.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.735 mg of this compound.
-
Dissolution:
-
Add the weighed solid to a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again. A brief sonication can also aid dissolution.
-
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particulate matter.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed vials.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Signaling Pathway of this compound
This compound (Endoxifen) is an active metabolite of Tamoxifen and acts as a selective estrogen receptor modulator (SERM). Its primary mechanism of action involves binding to the estrogen receptor (ERα), which leads to the inhibition of estrogen-dependent gene transcription and subsequent anti-proliferative effects in ER-positive breast cancer cells.
References
Troubleshooting inconsistent results in (E)-4-Hydroxy-N-desmethyl Tamoxifen experiments
Welcome to the technical support center for (E)-4-Hydroxy-N-desmethyl Tamoxifen, a key active metabolite of Tamoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Endoxifen) and what is its primary mechanism of action?
A1: this compound, also known as Endoxifen, is a potent active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.[1] Tamoxifen itself is a prodrug, and its therapeutic effects are largely attributed to its active metabolites, primarily Endoxifen and 4-hydroxytamoxifen (4-OHT).[2][3] Endoxifen exerts its effect by competitively binding to estrogen receptors (ERα and/or ERβ), which leads to a conformational change in the receptor.[1] This complex then alters the expression of estrogen-dependent genes, thereby blocking the proliferative signals of endogenous estrogen in mammary epithelium.[1]
Q2: Why are my experimental results with Endoxifen inconsistent?
A2: Inconsistent results can stem from several factors. A primary cause is the variability in the metabolism of Tamoxifen to Endoxifen, which is heavily influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6.[4][5] For in vitro experiments, inconsistencies can arise from issues with compound stability, such as isomerization, improper storage of stock solutions, and variability in cell culture conditions.[4][6] It is also crucial to use phenol red-free media and charcoal-stripped serum to eliminate exogenous estrogenic activity that could interfere with the experiment.[4]
Q3: What is the best way to prepare and store Endoxifen stock solutions?
A3: Endoxifen is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like ethanol and DMSO.[7][8] For cell culture applications, absolute ethanol is often the preferred solvent.[8][9] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C, protected from light.[4][8] Gentle warming (e.g., to 37°C or 55°C) can aid in dissolution.[8][9] For cell culture, the stock solution should be sterile-filtered.[8]
Q4: What are the typical concentrations of Endoxifen used in cell culture experiments?
A4: The effective concentration of Endoxifen can vary depending on the cell line and the specific assay. For instance, in proliferation assays with breast cancer cell lines like MCF-7, the half-maximal inhibitory concentration (IC50) is approximately 50 nM.[10] For cell viability assays, a range of concentrations, for example, from 0.05 µM to 10 µM, is often tested.[11]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation/Isomerization | Endoxifen can undergo cis-trans (E-Z) isomerization, especially when exposed to light, which may reduce the concentration of the more active isomer.[8][9] Prepare fresh stock solutions and always protect them from light.[8] Consider testing the activity of a new batch of the compound. |
| Improper Stock Solution Preparation | Incomplete dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved in the appropriate solvent, using gentle warming if necessary.[8][9] |
| Presence of Estrogenic Compounds in Media | Phenol red in culture media has estrogenic activity. The serum used may also contain hormones. Use phenol red-free media and charcoal-stripped fetal bovine serum to eliminate confounding estrogenic effects.[4][12] |
| Cell Line Issues | The estrogen receptor (ER) status and passage number of your cell line can affect its responsiveness.[4] Regularly authenticate your cell line and use a consistent passage number for your experiments. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Cell density at the time of treatment can significantly impact the cellular response.[4] Standardize your cell seeding protocol to ensure a consistent number of cells in the logarithmic growth phase for each experiment. |
| Variability in Drug Preparation | Inconsistent preparation of working solutions from the stock can lead to dose variations. Always vortex solutions thoroughly before making dilutions. |
| Repeated Freeze-Thaw Cycles of Stock Solution | This can lead to compound degradation and precipitation. Aliquot stock solutions into single-use volumes.[4][13] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator. |
Quantitative Data Summary
Table 1: Solubility of this compound (Endoxifen) and its Precursor
| Compound | Solvent | Solubility | Notes |
| (E/Z)-4-hydroxy Tamoxifen | Ethanol | ~20 mg/mL | Preferred for cell culture.[7][8] |
| (E/Z)-4-hydroxy Tamoxifen | DMSO | ~2 mg/mL | Lower solubility compared to ethanol.[7][8] |
| (E/Z)-4-hydroxy Tamoxifen | Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Sparingly soluble in aqueous buffers.[7] |
Table 2: Comparative Potency of Tamoxifen Metabolites
| Compound | Parameter | Cell Line | Value |
| This compound (Endoxifen) | IC50 (Inhibition of estrogen-stimulated growth) | Breast Cancer Cells | ~50 nM[10] |
| 4-hydroxytamoxifen (4-OHT) | IC50 (Inhibition of estrogen-stimulated growth) | Breast Cancer Cells | ~50 nM[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Ethanol
Materials:
-
This compound powder
-
Absolute ethanol (ACS grade or higher)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: The molecular weight of this compound is approximately 373.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.735 mg of the compound.
-
Weighing: Carefully weigh out the required amount of the powder and transfer it to a sterile, light-protected tube.
-
Dissolution: Add the calculated volume of absolute ethanol (e.g., 1 mL for 3.735 mg).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be required to aid dissolution.[8]
-
Sterilization: For cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube.[8]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -20°C, protected from light.[8]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Culture medium (phenol red-free DMEM with 10% charcoal-stripped FBS)
-
This compound stock solution
-
Vehicle control (e.g., ethanol)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Endoxifen in the culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of the solvent. Remove the old medium and add 100 µL of the medium containing the different concentrations of Endoxifen or the vehicle control to the respective wells.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Visualizations
Caption: Metabolic pathway of Tamoxifen to its active metabolites.
Caption: General experimental workflow for a cell-based assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. news-medical.net [news-medical.net]
- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Optimizing (E)-4-Hydroxy-N-desmethyl Tamoxifen for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (E)-4-Hydroxy-N-desmethyl Tamoxifen (4-OHT) in in vitro experiments. Proper concentration, handling, and experimental design are critical for obtaining reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as 4-hydroxytamoxifen (4-OHT), is an active metabolite of Tamoxifen.[1][2] It functions as a selective estrogen receptor modulator (SERM).[3] Its primary mechanism involves competitively binding to estrogen receptors (ERs), which in turn recruits co-repressors to estrogen response elements on target genes, leading to the downregulation of genes involved in cell proliferation.[3] Beyond its well-known ER-dependent effects, 4-OHT can also induce cytotoxic effects through ER-independent pathways, including the activation of G protein-coupled estrogen receptor 1 (GPER), modulation of intracellular calcium, and induction of reactive oxygen species (ROS).[4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% ethanol or DMSO.[3][5] To aid dissolution, gentle warming to 37°C or 55-60°C and vortexing or sonication may be necessary.[3][5] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C and protected from light to prevent degradation and repeated freeze-thaw cycles.[5][6] The potency of dissolved 4-OHT can decrease over time with storage.[5]
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration is highly dependent on the cell line and the experimental goal. For Cre-Lox recombination, a common starting range is 100 nM to 1 µM.[5] For cytotoxicity or apoptosis studies, higher concentrations in the micromolar range (e.g., 10-20 µM) are often used.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[5][7]
Q4: How long should I incubate cells with 4-OHT?
A4: Incubation times can vary from a few hours to several days, depending on the experiment.[5] For Cre-Lox induction, a 24-hour treatment is often sufficient.[8] For cell viability or apoptosis assays, incubation times of 24, 48, or 72 hours are common.[7] A time-course experiment is recommended to determine the optimal duration for your specific cell line and desired outcome.
Troubleshooting Guide
Issue 1: High levels of cell death observed in my culture.
-
Possible Cause: 4-OHT can induce cytotoxicity, especially at higher concentrations.[7] The solvent (ethanol or DMSO) used to dissolve the 4-OHT may also be toxic to cells at high concentrations.[7]
-
Solution:
-
Concentration Optimization: Perform a dose-response curve to find the lowest effective concentration for your experiment. For non-cytotoxic applications like Cre-Lox induction, concentrations around 1-2 µM are often effective.[7]
-
Solvent Control: Ensure the final concentration of the vehicle (e.g., ethanol or DMSO) in the culture medium is non-toxic (typically <0.1%).[3] Always include a vehicle-only control in your experiments.[3]
-
Reduce Incubation Time: Shorter exposure to 4-OHT may reduce cytotoxicity.[7]
-
Issue 2: Low or no efficiency in Cre-Lox recombination.
-
Possible Cause: The concentration of 4-OHT may be suboptimal.[5]
-
Solution: Conduct a dose-response experiment with a range of 4-OHT concentrations (e.g., 10 nM to 5 µM) to determine the most effective concentration for your specific cell line and Cre-ERT2 construct.[5]
Issue 3: My 4-OHT has precipitated out of solution upon storage.
-
Possible Cause: Precipitation of 4-OHT from stock solutions, particularly those in ethanol, can occur at low temperatures.[3]
-
Solution: To redissolve the compound, gently warm the vial to 37°C or 55°C and vortex or sonicate until the solution is clear.[3] Ensure complete dissolution before preparing working dilutions.[3]
Issue 4: Inconsistent or not reproducible results.
-
Possible Cause:
-
Compound Instability: Repeated freeze-thaw cycles can degrade the 4-OHT stock solution.[5] Exposure to light can cause isomerization to the less active (E)-isomer.[3]
-
Presence of Estrogens: Phenol red in culture media and estrogens in fetal bovine serum (FBS) can compete with 4-OHT for binding to the estrogen receptor.[3]
-
-
Solution:
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Duration | IC50 Value (µM) |
| MCF-7 | 24 hours | 19.35[9] |
| MCF-7 | 48 hours | 21.42[9] |
| MCF-7 | 72 hours | 21.42[9] |
| T47D | Not Specified | ~0.03[10] |
Table 2: Recommended Starting Concentrations for In Vitro Applications
| Application | Recommended Concentration Range |
| Cre-Lox Recombination | 100 nM - 2 µM[5][7] |
| Cytotoxicity/Apoptosis Studies | 10 µM - 22 µM[7][9] |
| General Cell Growth Inhibition | 0.5 µM - 2 µM[11] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of 4-OHT on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of 4-OHT concentrations. Include a vehicle-only control.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
2. Cre-Lox Recombination Induction
This protocol describes the use of 4-OHT to induce Cre recombinase activity in vitro.
-
Cell Seeding: Plate cells containing the Cre-ERT2 construct at an appropriate density.
-
4-OHT Treatment: The following day, replace the medium with fresh medium containing the desired concentration of 4-OHT (typically 100 nM to 1 µM).[5]
-
Incubation: Incubate the cells for 24-48 hours to allow for Cre-mediated recombination.
-
Analysis: After incubation, wash the cells and either proceed with downstream analysis (e.g., PCR for recombination confirmation, Western blot for protein expression) or replace with fresh medium for further culture.
Visualizations
Caption: Signaling pathways of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Impact of phenol red in media on (E)-4-Hydroxy-N-desmethyl Tamoxifen assays
This guide provides troubleshooting advice and frequently asked questions regarding the impact of phenol red in cell culture media on assays involving (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen), a critical active metabolite of Tamoxifen.
Frequently Asked Questions (FAQs)
Q1: Why are my results inconsistent when testing the anti-estrogenic activity of endoxifen on estrogen receptor-positive (ER+) cells like MCF-7?
A: Inconsistent results, particularly observing inhibition of cell growth without adding an estrogen like estradiol, are often due to the weak estrogenic activity of phenol red present in standard culture media.[1][2]
-
Phenol Red as a Weak Estrogen: Phenol red can bind to the estrogen receptor and stimulate the proliferation of ER+ cells.[1][2][3] At concentrations typically found in media (15-45 µM), it can cause significant partial estrogenic stimulation.[1][2]
-
Masking Antagonist Effects: This estrogenic effect from phenol red creates a baseline level of proliferation. Therefore, when you add an anti-estrogen like endoxifen, it appears to inhibit growth by counteracting the effect of the phenol red in the medium.[1][2] In media without phenol red, anti-estrogens like tamoxifen and hydroxytamoxifen do not suppress growth below the control level.[1][2]
Q2: I'm observing high background signals in my fluorescence or absorbance-based cell viability assays. Could phenol red be the cause?
A: Yes, phenol red is a common source of interference in optical assays.
-
Fluorescence Interference: Phenol red contributes to background fluorescence, which can reduce the signal-to-blank ratio and overall sensitivity of your assay.[4][5] This is especially problematic for fluorophores that excite or emit in the blue-green spectral region.[5]
-
Absorbance Interference: As a colored pH indicator, phenol red absorbs light and can interfere with colorimetric and spectrophotometric measurements, potentially leading to inaccurate readings.[3][4] Its absorbance spectrum changes with pH, adding another layer of variability.[6]
Q3: How significant is the estrogenic activity of phenol red compared to estradiol?
A: While much weaker than estradiol, the estrogenic effect of phenol red is significant enough to alter experimental outcomes in sensitive cell lines.
-
Receptor Binding: Phenol red binds to the estrogen receptor of MCF-7 cells with an affinity approximately 0.001% that of estradiol.[1][2]
-
Cellular Effects: Despite its low affinity, the concentration of phenol red in media is high enough to increase MCF-7 cell numbers to 200% and progesterone receptor content to 300% compared to cells grown in phenol red-free media.[1][2]
Q4: What are the recommended best practices for designing an endoxifen assay to ensure accurate and reproducible results?
A: To minimize interference and obtain reliable data, follow these key recommendations:
-
Use Phenol Red-Free Media: The most critical step is to switch to a phenol red-free formulation of your basal medium (e.g., DMEM, RPMI-1640).[3][4] This eliminates the confounding estrogenic and optical interference.[4]
-
Use Charcoal-Stripped Serum: Fetal Bovine Serum (FBS) contains endogenous hormones. Use charcoal-stripped FBS to remove these steroids, ensuring that the only estrogenic effects observed are from your experimental compounds.[7][8]
-
Standardize Cell Seeding: Ensure that cell density is consistent across all experiments, as it can affect the cellular response to treatment.[7] Cells should be in the logarithmic growth phase when treatment begins.[7]
-
Include Proper Controls: Always run "media only" and "vehicle only" controls to determine the background signal and the effect of the solvent (e.g., DMSO) used to dissolve endoxifen.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High background in optical assays (fluorescence/absorbance) | Interference from phenol red in the culture medium.[4][5] | 1. Switch to phenol red-free medium.[4] 2. Run a "media only" blank to quantify and subtract the background signal.[3] 3. For fluorescence, use red-shifted dyes that emit at higher wavelengths to avoid the autofluorescence range of media components.[5] |
| Endoxifen inhibits cell growth without added estradiol | Phenol red in the medium is acting as a weak estrogen, causing baseline proliferation that is then inhibited by endoxifen.[1][2] | 1. Use phenol red-free medium to remove the confounding estrogenic stimulus.[1][2] 2. Use charcoal-stripped FBS to eliminate all sources of exogenous estrogens.[7] |
| Inconsistent IC50 values for endoxifen | 1. Variable estrogenic stimulation from different batches of media or serum.[9] 2. Inconsistent cell seeding density or growth phase.[7] 3. Degradation of endoxifen stock solution.[7] | 1. Use phenol red-free medium and a consistent lot of charcoal-stripped FBS.[7][9] 2. Maintain a strict protocol for cell seeding and ensure cells are sub-confluent and actively dividing at the start of the assay.[7] 3. Prepare fresh dilutions of endoxifen from a properly stored, high-concentration stock for each experiment.[7] |
| ER+ cells are unresponsive to estradiol stimulation | Prolonged culture in phenol red-containing medium can desensitize cells to further estrogenic stimuli.[10] | 1. Culture cells in phenol red-free medium for several passages before initiating hormone-response experiments. 2. Confirm the expression and functionality of the estrogen receptor (ERα) in your cell line.[7] |
Quantitative Data Summary
Table 1: Estrogenic Properties of Phenol Red in MCF-7 Cells
| Parameter | Estradiol | Phenol Red | Reference(s) |
| Binding Affinity (Kd) | ~2 x 10⁻¹⁰ M | ~2 x 10⁻⁵ M | [1],[2] |
| Relative Binding Affinity | 100% | ~0.001% | [9] |
| Effect on Cell Number | Strong stimulation | Increase to ~200% of control | [1],[2] |
| Effect on Progesterone Receptor | Strong induction | Increase to ~300% of control | [1],[2] |
| Control: Cells grown in phenol red-free medium without added estrogens. |
Table 2: Anti-Estrogenic Potency of Tamoxifen Metabolites
| Compound | Target | Metric | Value | Reference(s) |
| This compound (Endoxifen) | Estrogen-stimulated MCF-7 cell growth | IC50 | ~50 nM | |
| 4-hydroxytamoxifen (4-OHT) | Estrogen-stimulated MCF-7 cell growth | IC50 | ~50 nM | |
| Tamoxifen | Estrogen Receptor | Relative Binding Affinity | ~1% (of Estradiol) | [11] |
| Endoxifen / 4-OHT | Estrogen Receptor | Relative Binding Affinity | ~100% (of Tamoxifen) | [11] |
| IC50 (half-maximal inhibitory concentration) values can vary based on specific experimental conditions. |
Experimental Protocols & Visualizations
Protocol: Cell Viability (MTT) Assay for Endoxifen IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of endoxifen in an ER+ breast cancer cell line like MCF-7.
-
Cell Seeding:
-
Culture MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS for at least 48 hours before the experiment.
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of endoxifen in DMSO.
-
Create serial dilutions in phenol red-free medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Also prepare a vehicle control (DMSO) and an estradiol control (e.g., 1 nM).
-
-
Treatment:
-
Remove the existing medium and replace it with medium containing the various concentrations of endoxifen, with and without a fixed concentration of estradiol (e.g., 1 nM) to stimulate proliferation.
-
Incubate for 3-5 days.
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log concentration of endoxifen and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- 1. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 4. promocell.com [promocell.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Estrogen and phenol red free medium for osteoblast culture: study of the mineralization ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Isomerization of (E)-4-Hydroxy-N-desmethyl Tamoxifen in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the isomerization of (E)-4-Hydroxy-N-desmethyl Tamoxifen (also known as (E)-Endoxifen) in solution. Proper understanding and control of this process are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
The main concern is its spontaneous isomerization to the (Z)-isomer in solution. 4-Hydroxy-N-desmethyltamoxifen, like 4-hydroxytamoxifen, can undergo interconversion between its geometric isomers, (E) and (Z), in solution.[1] The (Z)-isomer is generally the more biologically potent antiestrogen.[2][3][4][5]
Q2: What factors promote the isomerization of this compound?
Several factors can influence the rate of isomerization:
-
Solvents: Isomerization is favored in solvents with low dielectric constants.[6][1]
-
Light: Exposure to light can promote the conversion between isomers.[6][1][7]
-
Temperature: Higher temperatures can increase the rate of isomerization. While isomerization occurs even at -20°C, it is slower than at 4°C or 37°C.[6][4]
-
pH: The isomerization process can be influenced by pH. For example, separation of isomers is often achieved using mobile phases with a specific pH, such as 2.9 or 4.0.[7][8]
Q3: What is the expected equilibrium ratio of the (E) and (Z) isomers in solution?
In solution, the isomerization of 4-hydroxytamoxifen, a closely related compound, can reach an equilibrium with a Z:E ratio of approximately 1:1. Once this equilibrium is reached, the ratio tends to remain stable. Another study observed a stabilization at a Z/E ratio of 70/30 in various conditions.
Q4: How can I minimize isomerization during storage of my stock solutions?
To minimize isomerization in stock solutions, the following storage conditions are recommended:
-
Solvent: For long-term stability, dissolving the compound in tetrahydrofuran (THF) containing an antioxidant like ~0.025% butylated hydroxytoluene (BHT) is suggested.[1]
-
Temperature: Store aliquoted solutions at -20°C or -80°C.[1][9]
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in foil.[1][9]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Q5: For how long can I store solutions of 4-Hydroxy-N-desmethyl Tamoxifen?
In THF with BHT, stored at -25°C in the dark, solutions may remain active for approximately 6 months with less than 5% loss in isomeric purity.[1] In ethanol or DMSO, stored at -20°C, solutions are stable for several months, though precipitation can be an issue with DMSO.[1][9]
Troubleshooting Guide
Issue 1: I am seeing a new or unexpected peak in my chromatogram when analyzing my this compound standard.
-
Probable Cause: This is likely due to the isomerization of the (E)-isomer to the (Z)-isomer.
-
Solution:
-
Confirm Identity: If possible, use a (Z)-isomer standard to confirm the identity of the new peak by retention time.
-
Review Storage Conditions: Ensure that your stock solutions are stored protected from light, at a low temperature (-20°C or below), and in an appropriate solvent.[1][9]
-
Prepare Fresh Solutions: If isomerization is suspected, it is best to prepare fresh solutions from the solid compound.
-
Optimize HPLC Method: Ensure your HPLC method is capable of resolving both the (E) and (Z) isomers. Several published methods are available for this purpose.[8][10][11]
-
Issue 2: The concentration of my this compound solution seems to be decreasing over time, even with proper storage.
-
Probable Cause: This is another manifestation of isomerization. As the (E)-isomer converts to the (Z)-isomer, the peak area for the (E)-isomer will decrease.
-
Solution:
-
Quantify Both Isomers: Adjust your analytical method to quantify both the (E) and (Z) isomers. The total concentration of both isomers should remain constant.
-
Work at Lower Temperatures: During sample preparation and analysis, keep the solutions on ice and use a cooled autosampler to minimize further isomerization.
-
Limit Exposure to Light: Protect samples from light at all stages of the experiment.
-
Issue 3: My 4-Hydroxy-N-desmethyl Tamoxifen solution is cloudy or has visible precipitate.
-
Probable Cause: The compound has limited solubility in some solvents, especially at low temperatures. This is a known issue with DMSO.[9]
-
Solution:
-
Gentle Warming: Warm the vial to 37°C and vortex or sonicate until the solution becomes clear.[9] Ensure all precipitate has redissolved before use.
-
Solvent Choice: Consider using ethanol, in which 4-hydroxytamoxifen has better solubility (around 20 mg/mL with heating).[1][9]
-
Check Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent.
-
Issue 4: The color of my solution has changed to a dark yellow or brown.
-
Probable Cause: This may indicate degradation of the compound. A properly prepared solution should be clear and faintly yellow.[9]
-
Solution:
-
Discard the Solution: Do not use a solution that has significantly changed color, as it may contain degradation products that could interfere with your experiment.
-
Prepare a Fresh Solution: Use fresh, solid material to prepare a new solution, paying close attention to proper storage and handling procedures.
-
Quantitative Data
Table 1: HPLC Methods for Separation of Tamoxifen Isomers
| Parameter | Method 1 | Method 2 |
| Column | µ-Bondapak C18 | Hichrom ODS 1 |
| Mobile Phase | 0.05M aqueous tetrabutyl ammonium hydrogen sulphate (pH 4.0) : acetonitrile (65:35 v/v) | methanol : acetonitrile : water : trichloroacetic acid (50:31:18.9:0.1, v/v, pH 2.9) |
| Detection | UV at 238 nm | Post-column UV irradiation followed by fluorescence (Ex: 254 nm, Em: 360 nm) |
| Reference | [7][10] | [8] |
Experimental Protocols
Protocol 1: HPLC Separation of (E)- and (Z)-4-Hydroxy-N-desmethyl Tamoxifen
This protocol is a general guideline based on published methods for separating tamoxifen isomers.[2][8][10]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, or an isocratic mobile phase as described in Table 1.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at approximately 240 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a small volume of the initial mobile phase composition.
-
Protect the sample from light and keep it cool to prevent further isomerization.
-
-
Chromatographic Separation:
-
Inject the sample onto the HPLC system.
-
The (E) and (Z) isomers will elute at different retention times.
-
Integrate the peak areas for quantification.
-
-
Confirmation:
-
If available, inject standards of the pure (E) and (Z) isomers to confirm retention times.
-
For absolute confirmation, collected fractions can be analyzed by mass spectrometry.[2]
-
Visualizations
Caption: Isomerization pathway of 4-Hydroxy-N-desmethyl Tamoxifen.
Caption: Troubleshooting workflow for common experimental issues.
Caption: A typical experimental workflow for analyzing isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (E)-4-Hydroxy-N-desmethyl Tamoxifen by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (E)-4-Hydroxy-N-desmethyl Tamoxifen.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-elution of matrix components with the analyte. | Optimize the chromatographic gradient to improve separation of the analyte from interfering matrix components.[1][2][3] Consider using a different stationary phase or modifying the mobile phase composition.[1][3] |
| Low Analyte Response or Ion Suppression | High concentration of co-eluting matrix components competing for ionization.[2][4][5] Common interferences in plasma/serum include phospholipids and salts. | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components before injection.[2][6] Diluting the sample can also reduce the concentration of interfering compounds, but may compromise sensitivity.[7][8] |
| Inconsistent or Irreproducible Results | Variable matrix effects between different sample lots or individual samples. | Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in ion suppression.[2][8] Prepare matrix-matched calibration standards and quality controls to mimic the matrix of the unknown samples as closely as possible.[2] |
| Signal Enhancement | Co-eluting matrix components enhancing the ionization efficiency of the analyte. | While less common than suppression, this can still lead to inaccurate quantification.[2] The same strategies for mitigating ion suppression, such as improved chromatography and sample cleanup, are effective.[3][9] |
| Shift in Retention Time | Buildup of matrix components on the analytical column. | Implement a robust column washing protocol between injections. A guard column can also help protect the analytical column from strongly retained matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[2][10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantification.[2][4]
Q2: What are the common sources of matrix effects in bioanalytical samples for this compound analysis?
A2: In biological matrices like plasma or serum, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites that can co-elute with the analyte of interest.[11] The choice of sample preparation technique significantly influences the extent of these interferences.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method is the post-extraction spike analysis. In this method, the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses indicates the degree of ion suppression or enhancement.[10][12] A value less than 100% suggests suppression, while a value greater than 100% indicates enhancement.[10]
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A4: While simple protein precipitation is a fast method, it is often insufficient for removing all interfering matrix components.[6] More effective techniques for minimizing matrix effects include:
-
Solid-Phase Extraction (SPE): This technique provides a more selective cleanup by retaining the analyte on a solid sorbent while washing away interfering compounds.[2]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[2]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is highly recommended to use a SIL-IS in all quantitative bioanalytical LC-MS/MS methods. A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of matrix effects.[2][8] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of tamoxifen and its metabolites.[13][14][15]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., Acquity C18, 150x2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A gradient elution is typically used to achieve good separation. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. |
Quantitative Data Summary
The following tables present representative data on the performance of LC-MS/MS methods for the analysis of tamoxifen and its metabolites, including aspects relevant to matrix effects.
Table 1: Recovery of Tamoxifen and its Metabolites using Different Extraction Methods
| Analyte | Protein Precipitation Recovery (%) | LLE Recovery (%) | SPE Recovery (%) |
| Tamoxifen | 85 - 103 | 90 - 110 | > 90 |
| N-desmethyltamoxifen | 85 - 103 | 90 - 110 | > 90 |
| 4-hydroxytamoxifen | 85 - 103 | 90 - 110 | > 90 |
| Endoxifen (isomer of analyte) | 93 - 103[16] | 94.5 - 110.3[17] | > 90 |
Table 2: Linearity of Calibration Curves for Tamoxifen and its Metabolites in Plasma [14]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tamoxifen | 1 - 500 | ≥ 0.99 |
| N-desmethyltamoxifen | 1 - 500 | ≥ 0.99 |
| 4-hydroxytamoxifen | 0.1 - 50 | ≥ 0.99 |
| Endoxifen (isomer of analyte) | 0.2 - 100 | ≥ 0.99 |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of (E)-4-Hydroxy-N-desmethyl Tamoxifen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen. This guide focuses on minimizing and understanding the off-target effects of this potent tamoxifen metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (endoxifen) is a major active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1][2][3] Its primary on-target effect is the competitive antagonism of the estrogen receptor (ER), exhibiting a binding affinity approximately 100 times greater than tamoxifen itself.[1][2] This high affinity for the ER is central to its potent anti-estrogenic effects in ER-positive breast cancer cells.[1]
Q2: What are the known off-target effects of this compound?
Beyond its potent ER antagonism, this compound and other tamoxifen metabolites have been shown to interact with several other receptors and signaling pathways, which can lead to off-target effects. These include interactions with:
-
G-Protein Coupled Receptors (GPCRs): Computational analyses and experimental evidence suggest interactions with histamine H1, muscarinic M1, and dopamine D2 receptors.[4][5]
-
Cannabinoid Receptors: Experimental data has demonstrated that tamoxifen and its metabolites can bind to cannabinoid receptors CB1 and CB2.
-
Other Signaling Pathways: In ER-negative cells, off-target effects may be mediated through pathways involving G protein-coupled estrogen receptor 1 (GPR30) and the transcription factor Twist1.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Use of Appropriate Controls:
-
ER-Negative Cell Lines: Utilize cell lines that do not express the estrogen receptor to identify ER-independent effects.
-
Specific Antagonists: Co-treat with specific antagonists for the suspected off-target receptors (e.g., a histamine H1 antagonist) to see if the off-target effect is blocked.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the endoxifen) to account for any effects of the solvent itself.
-
-
Cell Line Selection: Choose cell lines with well-characterized receptor expression profiles. If you are studying ER-mediated effects, avoid cell lines known to have high expression of potential off-target receptors.
Q4: What concentrations of this compound are typically used in in vitro experiments?
The optimal concentration is highly dependent on the cell type and the specific biological question. For on-target ER antagonism in cell culture, concentrations in the low nanomolar range (e.g., 1-100 nM) are often sufficient. Off-target effects may become more apparent at higher concentrations, often in the micromolar range. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Problem 1: I am observing an unexpected effect in my ER-negative control cell line upon treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Specific Off-Target Effect | 1. Confirm ER-negativity: Verify that your control cell line does not express ERα or ERβ at the protein level (e.g., by Western blot). 2. Investigate known off-targets: Based on the literature, hypothesize which off-target receptor might be responsible. For example, if your cells are known to express histamine H1 receptors, this could be a candidate. 3. Use specific antagonists: Co-treat your cells with this compound and a specific antagonist for the suspected off-target receptor. If the effect is abolished, this provides strong evidence for a specific off-target interaction. |
| General Cytotoxicity | 1. Perform a cell viability assay: Use a range of concentrations of this compound to determine the IC50 for cytotoxicity in your cell line. 2. Lower the concentration: If possible, use a concentration of this compound that is below the cytotoxic threshold for subsequent experiments. 3. Time-course experiment: Assess the effect at different time points to distinguish between acute cytotoxicity and a more specific signaling event. |
| Solvent Effects | 1. Titrate the solvent: Perform a dose-response curve with the solvent alone to ensure it is not causing the observed effect at the concentration used in your experiments. 2. Use a different solvent: If the solvent is problematic, consider alternative, less toxic solvents. |
Problem 2: My gene expression data shows regulation of genes not typically associated with estrogen receptor signaling.
| Possible Cause | Troubleshooting Steps |
| Off-Target Gene Regulation | 1. Pathway analysis: Use bioinformatics tools to analyze your gene expression data and identify any over-represented signaling pathways. This may point towards the involvement of specific off-target receptors. 2. Compare with ER-negative cells: If you have gene expression data from ER-negative cells treated with this compound, compare the gene sets to identify ER-independent transcriptional changes. 3. Validate with qPCR: Select a few key off-target genes and validate their expression changes using quantitative real-time PCR. 4. Use specific inhibitors: Treat cells with inhibitors of the suspected off-target signaling pathways (e.g., a PKC inhibitor if muscarinic M1 receptor activation is suspected) to see if the gene expression changes are reversed. |
| Experimental Variability | 1. Check quality control of RNA-seq data: Ensure that your sequencing data meets quality standards. 2. Increase biological replicates: If variability is high, increasing the number of biological replicates can improve the statistical power to identify true differential gene expression. |
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of Tamoxifen and its Metabolites
| Compound | Receptor | Binding Affinity (Ki) | Species | Assay Type |
| (Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | Estrogen Receptor α (ERα) | High (Relative affinity to Estradiol: 181%) | Human | Radioligand Binding |
| (E/Z)-Tamoxifen Metabolite Mixture | Cannabinoid Receptor 1 (CB1) | Not Reported | Human | Radioligand Binding |
| (E/Z)-Tamoxifen Metabolite Mixture | Cannabinoid Receptor 2 (CB2) | Not Reported | Human | Radioligand Binding |
| Tamoxifen | Histamine H1 Receptor | Not Quantified; demonstrated antagonism | Canine | Muscle Contraction Assay[6] |
| 4-Hydroxytamoxifen | Histamine H1 Receptor | Not Quantified; demonstrated antagonism | Canine | Muscle Contraction Assay[6] |
| Tamoxifen & Metabolites | Muscarinic M1 Receptor | Computationally identified as a potential target | Human | In silico analysis[4] |
| Tamoxifen & Metabolites | Dopamine D2 Receptor | Computationally identified as a potential target | Human | In silico analysis[4] |
Experimental Protocols
Protocol 1: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H1 receptor.
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293-H1R)
-
Radioligand: [³H]-Mepyramine
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4
-
Non-specific binding control: 10 µM Mianserin
-
Test compound: this compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Mepyramine, and cell membranes.
-
Non-specific Binding: 10 µM Mianserin, [³H]-Mepyramine, and cell membranes.
-
Competition: Serial dilutions of this compound, [³H]-Mepyramine, and cell membranes.
-
-
Incubate at 25°C for 60 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Add scintillation fluid to the filters and measure radioactivity.
-
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Protocol 2: Muscarinic M1 Receptor Calcium Mobilization Assay
Objective: To assess the functional activity of this compound at the muscarinic M1 receptor.
Principle: The M1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cells stably expressing the human muscarinic M1 receptor (e.g., CHO-M1)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive control agonist (e.g., Carbachol)
-
Test compound: this compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the CHO-M1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound or positive control and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Protocol 3: Dopamine D2 Receptor cAMP Functional Assay
Objective: To determine if this compound modulates the activity of the dopamine D2 receptor.
Principle: The D2 receptor is a Gi-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R)
-
Forskolin (an adenylyl cyclase activator)
-
Positive control agonist (e.g., Quinpirole)
-
Test compound: this compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the HEK293-D2R cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Analyze the data to determine if this compound inhibits the forskolin-induced cAMP production, and calculate the IC50 if applicable.
Mandatory Visualizations
Caption: GPR30 Signaling Pathway.
Caption: Workflow to Investigate Twist1 Regulation.
Caption: Potential Off-Target GPCR Signaling.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that tamoxifen is a histamine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Endoxifen and 4-Hydroxytamoxifen: A Guide for Researchers
For researchers, scientists, and drug development professionals in the field of oncology, a nuanced understanding of tamoxifen's active metabolites is critical for advancing therapies for estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed, data-driven comparison of endoxifen and 4-hydroxytamoxifen (4-OHT), the two primary active metabolites of the prodrug tamoxifen.
Tamoxifen's therapeutic efficacy is contingent upon its metabolic activation into these more potent forms. Both endoxifen and 4-OHT exhibit significantly higher binding affinity for the estrogen receptor (ER) and greater anti-proliferative effects compared to the parent compound. However, key differences in their pharmacokinetic profiles and mechanisms of action distinguish their clinical relevance and therapeutic potential.
Biochemical and Pharmacological Profile
Endoxifen and 4-hydroxytamoxifen are both potent antagonists of the estrogen receptor α (ERα), the primary driver of proliferation in ER+ breast cancer. Their enhanced potency over tamoxifen is attributed to their approximately 100-fold greater binding affinity for ERα.[1][2] While both metabolites are crucial for tamoxifen's efficacy, endoxifen is generally considered the more clinically significant metabolite due to its substantially higher steady-state plasma concentrations in patients.[1]
A key mechanistic distinction lies in their interaction with the ERα protein. While 4-hydroxytamoxifen tends to stabilize the ERα protein, high concentrations of endoxifen have been shown to induce its degradation via the proteasomal pathway.[1][3] This action is more akin to that of pure antiestrogens like fulvestrant and may contribute to a more profound and sustained inhibition of estrogen signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing the activity of endoxifen and 4-hydroxytamoxifen.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity vs. Tamoxifen | Relative Binding Affinity vs. Estradiol | Reference |
| 4-Hydroxytamoxifen | 25-50x higher | Equal | [1] |
| Endoxifen | ~100x higher | Potent | [1][2] |
Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation (IC50 Values)
| Compound | IC50 (without Estradiol) | IC50 (with 1 nM Estradiol) | Reference |
| 4-Hydroxytamoxifen | ~10 nM | ~50 nM | [1][3] |
| Endoxifen | ~100 nM | >200 nM | [1][3] |
Signaling Pathways and Mechanisms of Action
The differential effects of endoxifen and 4-hydroxytamoxifen on ERα stability lead to distinct downstream signaling consequences. The stabilization of ERα by 4-OHT maintains the receptor for potential future interactions, whereas endoxifen-induced degradation removes the receptor, potentially leading to a more complete shutdown of estrogen-mediated signaling.
The metabolic conversion of tamoxifen to its active metabolites is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a crucial role in the formation of both 4-hydroxytamoxifen and endoxifen.[4][5] Genetic variations in CYP2D6 can significantly impact the plasma concentrations of these active metabolites, potentially affecting therapeutic outcomes.[4]
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.
Methodology:
-
Preparation of Receptor Source: Utilize a source rich in estrogen receptors, such as rat uterine cytosol or purified recombinant human ERα.[1]
-
Incubation: A fixed concentration of the receptor source is incubated with a constant amount of [3H]-estradiol and varying concentrations of the competitor compounds (e.g., endoxifen, 4-hydroxytamoxifen).[1]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved using methods like dextran-coated charcoal, which adsorbs the unbound ligand.[1]
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.[3]
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[1]
MCF-7 Cell Proliferation Assay
This assay is widely used to assess the anti-proliferative effects of antiestrogenic compounds on ER+ breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a suitable medium. For assessing antiestrogenic activity, it is crucial to maintain the cells in a phenol red-free medium supplemented with charcoal-stripped serum to eliminate endogenous estrogens.[1]
-
Seeding: Seed the cells in multi-well plates (e.g., 96-well plates) at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds (endoxifen and 4-hydroxytamoxifen), both in the presence and absence of a fixed concentration of 17β-estradiol (E2) to assess their ability to antagonize estrogen-induced proliferation.[1]
-
Incubation: Incubate the treated cells for a defined period, typically 6-7 days, to allow for cell proliferation.[3]
-
Quantification of Proliferation: Assess cell viability and proliferation using a suitable method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
Data Analysis: Plot the cell proliferation or viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value, the concentration that inhibits cell proliferation by 50%, is then determined from this curve.
Conclusion
While both 4-hydroxytamoxifen and endoxifen are highly potent antiestrogenic metabolites of tamoxifen, current evidence suggests that endoxifen is the key mediator of tamoxifen's therapeutic effect in most patients, primarily due to its significantly higher plasma concentrations.[1] Although in vitro studies may indicate that 4-hydroxytamoxifen can be more potent at lower concentrations in inhibiting cell proliferation, the in vivo drug exposure levels likely make endoxifen the more clinically relevant metabolite.[1] Furthermore, the unique ability of endoxifen to induce ERα degradation suggests a distinct and potentially more durable mechanism of action that warrants further investigation for the development of novel endocrine therapies.
References
A Head-to-Head Comparison: (E)-4-Hydroxy-N-desmethyl Tamoxifen vs. Fulvestrant in ER-Positive Cells
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two prominent agents, (E)-4-Hydroxy-N-desmethyl Tamoxifen (4-OHT), the active metabolite of Tamoxifen, and Fulvestrant, represent two distinct classes of estrogen receptor antagonists. 4-OHT is a Selective Estrogen Receptor Modulator (SERM), exhibiting both antagonist and partial agonist effects depending on the tissue. In contrast, Fulvestrant is a Selective Estrogen Receptor Downregulator/Degrader (SERD), which functions as a pure ER antagonist by promoting the degradation of the estrogen receptor α (ERα). This guide provides an objective comparison of their efficacy in ER-positive cells, supported by experimental data and detailed protocols for key assays.
Comparative Efficacy: Cell Viability, Apoptosis, and ERα Degradation
The differential mechanisms of 4-OHT and Fulvestrant translate into distinct biological outcomes in ER-positive breast cancer cells, primarily affecting cell viability, the induction of apoptosis, and the regulation of ERα protein levels.
Cell Viability and Proliferation
Fulvestrant generally demonstrates superior efficacy in inhibiting the proliferation of ER-positive breast cancer cells compared to 4-OHT. Studies on the MCF-7 cell line, a widely used model for ER+ breast cancer, indicate that fulvestrant is more potent at reducing cell viability. While the cytocidal effect of 1 µM 4-OHT has been observed, it is weaker than that of fulvestrant[1]. One study reported that fulvestrant was more effective than tamoxifen in counteracting estradiol-induced proliferation of MCF-7 cells[2].
| Drug | Cell Line | IC50 Value | Assay | Reference |
| This compound (4-OHT) | MCF-7 | ~19.35 µM (24h), ~21.42 µM (48h & 72h) | MTT Assay | [3] |
| Fulvestrant | MCF-7 | 0.8 nM | Crystal Violet Staining | [4] |
Table 1: Comparative IC50 Values for 4-OHT and Fulvestrant in MCF-7 Cells.
Induction of Apoptosis
Both 4-OHT and fulvestrant are capable of inducing apoptosis, or programmed cell death, in ER-positive breast cancer cells. However, evidence suggests that fulvestrant may be a more potent inducer of apoptosis. One study reported a significant rise in apoptosis with fulvestrant compared to tamoxifen[5]. In MCF-7 cells, treatment with 100 nmol/L fulvestrant for 96 hours resulted in a significant increase in the ratio of apoptotic cells[6]. Both drugs have been shown to activate death receptor and apoptotic signaling pathways[7].
| Drug | Cell Line | Concentration | Duration | Apoptotic Effect | Assay | Reference |
| This compound (4-OHT) | MCF-7 | Not specified | Not specified | Activation of apoptotic signaling pathways | Multiplexed RNA profiling | [7] |
| Fulvestrant | MCF-7 | 100 nmol/L | 96 hours | Significant increase in apoptotic cells | SR-DEVD staining | [6] |
| Fulvestrant | T47D | Not specified | Not specified | Increased NK cell-mediated killing (~2-5 fold) | 111IN-release killing assay | [7] |
Table 2: Comparison of Apoptotic Effects of 4-OHT and Fulvestrant.
Estrogen Receptor α (ERα) Degradation
The most striking difference between the two compounds lies in their effect on ERα protein levels. As a SERD, fulvestrant actively promotes the degradation of the ERα protein[8][9]. In contrast, 4-OHT, as a SERM, tends to stabilize the ERα protein[2][10]. This fundamental difference in their mechanism of action has significant implications for the long-term efficacy and the development of resistance. Quantitative studies have shown that fulvestrant can lead to a significant reduction in ERα protein levels, with one study reporting a 72.5% decrease in ERα in a xenograft model[11] and another showing a reduction to 33.6% of control levels in MCF-7 cells after 6 hours of treatment[1].
| Drug | Cell Line/Model | Concentration | Duration | Effect on ERα Protein Levels | Assay | Reference |
| This compound (4-OHT) | HMECs (adenovirally expressed ERα) | 1 µM | 24 hours | Stabilization | Western Blot | [10] |
| Fulvestrant | MCF-7 | 100 nM | 6 hours | Reduced to 33.6% of control | ELISA | [1] |
| Fulvestrant | D538G mutant ER xenograft | Not specified | End of study | 72.5% decrease | Western Blot | [11] |
Table 3: Comparative Effects on ERα Protein Levels.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of 4-OHT and fulvestrant are best understood by examining their impact on cellular signaling pathways and the experimental workflows used to elucidate these effects.
Signaling Pathways
Caption: Mechanisms of 4-OHT (SERM) and Fulvestrant (SERD).
Experimental Workflow
Caption: General workflow for comparing 4-OHT and Fulvestrant.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of 4-OHT and fulvestrant on ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (4-OHT) and Fulvestrant stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 4-OHT and fulvestrant in complete medium. Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
ER-positive breast cancer cells
-
6-well plates
-
4-OHT and Fulvestrant
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 4-OHT or fulvestrant for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the supernatant.
-
Cell Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: ERα Degradation Analysis (Western Blot)
This protocol is used to assess the levels of ERα protein after treatment.
Materials:
-
ER-positive breast cancer cells
-
6-well plates
-
4-OHT and Fulvestrant
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in the previous protocols.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against ERα, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ERα protein levels.
References
- 1. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snconnect.survivornet.com [snconnect.survivornet.com]
- 10. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating (E)-4-Hydroxy-N-desmethyl Tamoxifen as a predictive biomarker for Tamoxifen response
For Researchers, Scientists, and Drug Development Professionals
Tamoxifen, a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, exhibits significant inter-individual variability in patient response. This variability is largely attributed to its complex metabolism into active metabolites, primarily (E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen.[1][2] Endoxifen is a potent antiestrogen, demonstrating a 30- to 100-fold higher binding affinity for the estrogen receptor compared to its parent drug.[3][4] This guide provides a comprehensive comparison of endoxifen's performance as a predictive biomarker for Tamoxifen response against other alternatives, supported by experimental data and detailed methodologies.
The Case for Endoxifen: From Metabolism to Clinical Response
Tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects.[2] The biotransformation of Tamoxifen primarily occurs in the liver via two main pathways: 4-hydroxylation and N-demethylation.[3][5] The cytochrome P450 enzyme CYP2D6 plays a crucial role in converting the primary metabolite, N-desmethyltamoxifen, to endoxifen.[3][5] Genetic variations in the CYP2D6 gene can lead to altered enzyme activity, resulting in different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid) and consequently, variable endoxifen concentrations in patients.[6][7]
This variability in endoxifen levels has been hypothesized to be a key determinant of Tamoxifen efficacy. Several studies have investigated the association between endoxifen concentrations and clinical outcomes in breast cancer patients, with some suggesting a minimum therapeutic threshold.
Quantitative Comparison: Endoxifen Levels and Patient Outcomes
The clinical utility of endoxifen as a predictive biomarker is an area of active research, with some studies demonstrating a clear exposure-response relationship, while others have yielded conflicting results. Below is a summary of key findings from various studies.
| Study / Cohort | Number of Patients | Key Findings | Endoxifen Threshold for Efficacy | Reference |
| Madlensky et al. | 1370 | Women in the upper four quintiles of endoxifen concentrations had a 26% lower recurrence rate than those in the bottom quintile. | > 5.97 ng/mL | [8] |
| Saladores et al. | 306 (premenopausal) | Patients with low endoxifen concentrations (<5.2 ng/mL) had a worsened distant relapse-free survival compared to those with high concentrations (>12.9 ng/mL). | > 5.2 ng/mL | [9] |
| Korean Population Study | 478 | An endoxifen level of 21.00 ng/mL was identified as the optimal cutoff for prognostication. | > 21.00 ng/mL | [10] |
| CYPTAM Study | 667 | No statistically significant association was found between endoxifen serum levels (as a continuous variable or categorized) and relapse-free survival. | No threshold identified | [9][11] |
| TADE Study | 122 | Dose escalation in patients with low endoxifen levels (<30 nmol/L) resulted in a higher proportion of patients reaching the target concentration. | Target of >15 nmol/L and >30 nmol/L explored | [12][13] |
| TOTAM Study | 145 | Therapeutic drug monitoring (TDM)-guided dose individualization increased the proportion of patients reaching the prespecified endoxifen threshold of 16 nM. | ≥ 16 nM (5.97 ng/mL) | [14][15] |
Alternative Biomarker: CYP2D6 Genotyping
Given the critical role of CYP2D6 in endoxifen synthesis, CYP2D6 genotyping has been explored as an alternative, indirect biomarker to predict Tamoxifen response. The rationale is that an individual's CYP2D6 genotype can predict their metabolizer phenotype and, consequently, their ability to generate therapeutic concentrations of endoxifen.
However, the correlation between CYP2D6 genotype and clinical outcome has been inconsistent across studies.[6][16] While some studies suggest that poor metabolizers have a higher risk of recurrence, others have failed to demonstrate a significant association.[11][17] It is now understood that CYP2D6 genotype only accounts for a portion of the variability in endoxifen concentrations, with other factors such as concomitant medications that inhibit CYP2D6, activity of other metabolizing enzymes, and patient adherence also playing a significant role.[7][10][14] Therefore, direct measurement of endoxifen levels is considered by many to be a more accurate predictor of Tamoxifen's antiestrogenic activity.[8][18]
Experimental Protocols
Measurement of Endoxifen Concentrations
A common and validated method for quantifying endoxifen and other Tamoxifen metabolites in patient serum or plasma is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[9][11]
General Protocol Outline:
-
Sample Preparation: Patient blood samples are collected, and serum or plasma is separated. A simple protein precipitation step is often employed to remove interfering proteins.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of solvents like water and acetonitrile is used to separate Tamoxifen and its metabolites.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. This method offers high sensitivity and specificity.
-
Validation: The HPLC-MS/MS method should be validated according to regulatory guidelines (e.g., EMA bioanalytical method validation guideline) to ensure linearity, accuracy, precision, and stability.[9]
CYP2D6 Genotyping
CYP2D6 genotyping is performed on a patient's DNA, typically extracted from a blood sample. Commercially available platforms, such as the AmpliChip CYP450 Test, or other PCR-based methods are used to identify common genetic variants in the CYP2D6 gene.[11] Based on the identified alleles, patients are classified into different metabolizer phenotypes.
Visualizing the Pathways and Workflows
To better understand the underlying biological and procedural frameworks, the following diagrams illustrate the Tamoxifen metabolic pathway and a general workflow for biomarker validation.
Caption: A simplified diagram of the major metabolic pathways of Tamoxifen.
Caption: A generalized workflow for the discovery and validation of a clinical biomarker.
Conclusion
The validation of endoxifen as a predictive biomarker for Tamoxifen response is a significant step towards personalized medicine in breast cancer treatment. While CYP2D6 genotyping provides some predictive information, direct measurement of endoxifen concentrations offers a more accurate reflection of the biologically active form of the drug. Although consensus on a definitive therapeutic threshold is still evolving, a growing body of evidence supports the clinical utility of endoxifen monitoring. Therapeutic drug monitoring and subsequent dose adjustments based on endoxifen levels present a promising strategy to optimize Tamoxifen therapy, potentially improving outcomes for patients with ER-positive breast cancer. Further prospective clinical trials are crucial to solidify these findings and establish clear guidelines for the clinical implementation of endoxifen-guided Tamoxifen treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure–response analysis of endoxifen serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoxifen Concentration Is Associated with Recurrence-Free Survival in Hormone-Sensitive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A prospective study on the effect of endoxifen concentration and CYP2D6 phenotypes on clinical outcome in early stage breast cancer patients receiving adjuvant tamoxifen. - ASCO [asco.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Cross-Validating HPLC and LC-MS/MS for Endoxifen Quantification in Clinical Research
A comprehensive analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate measurement of endoxifen, a critical active metabolite of tamoxifen. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of methodologies, performance data, and experimental workflows to aid in the selection of the most appropriate analytical technique for their specific research needs.
The quantification of endoxifen, the primary active metabolite of the breast cancer drug tamoxifen, is crucial for therapeutic drug monitoring and clinical research. The choice of analytical methodology directly impacts the accuracy, sensitivity, and specificity of these measurements. This guide presents a cross-validation of the two most common analytical techniques: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Characteristics: A Quantitative Comparison
A critical evaluation of analytical methods hinges on their performance characteristics. The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods for endoxifen quantification, compiled from various studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 2.5 - 15 µg/mL[1][2] | 0.5 - 500 ng/mL[3][4][5] |
| Limit of Detection (LOD) | 0.017 µg/mL (17 ng/mL)[1][2] | 0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.051 µg/mL (51 ng/mL)[1][2] | 0.2 - 1.0 ng/mL[6][7] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | LC-MS/MS |
| Accuracy (% Recovery) | ~100%[1][2] | 85 - 115%[3][4][5] |
| Precision (% RSD) | < 6%[8][9] | ≤ 3.9%[7] |
One study directly comparing the two methods on 40 patient samples found no significant difference in the mean concentrations of endoxifen measured. The LC-MS/MS method yielded a mean (SD) of 12.6 (7.5) ng/mL, while the HPLC method gave a very similar result of 13.1 (7.8) ng/mL, confirming that a well-optimized HPLC method can provide comparable results to the more sensitive LC-MS/MS.[8][10]
Experimental Protocols: A Closer Look at the Methodologies
The following are representative experimental protocols for both HPLC and LC-MS/MS methods for the quantification of endoxifen in plasma or serum.
HPLC with Fluorescence Detection Protocol
This method offers a cost-effective and reliable alternative to LC-MS/MS, particularly in resource-limited settings.[9]
-
Sample Preparation: Protein precipitation is a common and straightforward sample preparation technique for HPLC analysis. To 200 µL of plasma, acetonitrile is added under alkaline conditions to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.[9]
-
Chromatographic Separation:
-
Detection:
-
Detector: A fluorescence detector is used for enhanced sensitivity compared to UV detection.
-
Excitation/Emission Wavelengths: For tamoxifen and its metabolites, excitation at 256 nm and emission at 380 nm can be used.[8]
-
LC-MS/MS Protocol
LC-MS/MS is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[8][10]
-
Sample Preparation: A protein crash method is frequently employed. 100 μl of plasma is added to a well of a protein crash plate containing 300 μl of methanol with an internal standard. The plate is shaken and then filtered to collect the supernatant.[3]
-
Chromatographic Separation:
-
Column: A C18 analytical column, such as a Poroshell 120 EC-C18, is often used.[3][4][5]
-
Mobile Phase: A gradient elution is typically performed using two solvents: Solvent A consisting of 0.1% formic acid in water and Solvent B consisting of 0.1% formic acid in methanol.[3][4][5]
-
Gradient Program: A typical gradient might start with an isocratic elution, followed by a linear increase in the organic solvent (Solvent B) to elute the analytes, and then a return to the initial conditions for column re-equilibration.[3]
-
Flow Rate: A flow rate of 0.2 mL/min is an example.[7]
-
Run Time: The total run time is often short, for instance, 6.5 minutes.[3][4][5]
-
-
Mass Spectrometric Detection:
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the key steps in the quantification of endoxifen using both HPLC and LC-MS/MS methodologies.
Caption: Comparative workflow for endoxifen quantification using HPLC and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and LC-MS/MS are powerful techniques for the quantification of endoxifen. The choice between them depends on the specific requirements of the study.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for clinical trials and research applications requiring the detection of very low concentrations of endoxifen and its metabolites.[8][10] Its ability to distinguish between isomers and isobars with high confidence is a significant advantage.[11]
-
HPLC with fluorescence detection offers a robust and cost-effective alternative.[9] Studies have shown that a well-validated HPLC method can produce results comparable to LC-MS/MS for routine therapeutic drug monitoring, making it a viable option, especially when access to mass spectrometry is limited.[8][10]
Ultimately, the decision should be based on a careful consideration of the required sensitivity, specificity, sample throughput, and available resources. For researchers and clinicians, understanding the strengths and limitations of each method is paramount to generating reliable and meaningful data in the pursuit of personalized medicine for breast cancer patients.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
In vivo comparison of Tamoxifen and (E)-4-Hydroxy-N-desmethyl Tamoxifen
A Comparative Guide for Researchers in Oncology Drug Development
For decades, Tamoxifen has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, its efficacy relies on its metabolic conversion to active forms, primarily (E)-4-Hydroxy-N-desmethyl Tamoxifen, more commonly known as Endoxifen. This metabolic dependence, largely reliant on the polymorphic CYP2D6 enzyme, can lead to significant variability in patient response. This guide provides a direct in vivo comparison of Tamoxifen and its principal active metabolite, Endoxifen, offering researchers a clear, data-driven perspective on their respective pharmacological profiles and anti-tumor efficacy.
Quantitative Comparison: Pharmacokinetics & Efficacy
Direct administration of Endoxifen bypasses the metabolic variability associated with Tamoxifen. In vivo studies in murine models consistently demonstrate that oral Endoxifen yields substantially higher and more reliable plasma concentrations of the active compound compared to an equivalent dose of its parent drug, Tamoxifen.[1][2] This improved pharmacokinetic profile translates to superior anti-tumor activity.
A key study utilizing an aromatase-expressing MCF7 (MCF7AC1) breast cancer xenograft model in mice provides a clear quantitative comparison of their efficacy. In this head-to-head trial, Z-endoxifen was significantly more effective at reducing tumor volume than Tamoxifen over a four-week period.[3]
| Treatment Group (MCF7AC1 Xenograft Model) | Dose | Mean Tumor Volume Reduction (at 4 weeks) | Statistical Significance vs. Tamoxifen |
| Control (Vehicle) | N/A | Baseline Growth | p < 0.0001 |
| Tamoxifen | 500 µ g/day | Moderate Inhibition | N/A |
| Z-Endoxifen | 25 mg/kg | Significant Inhibition | p = 0.002 |
| Z-Endoxifen | 75 mg/kg | Strongest Inhibition | p < 0.0001 |
| Data synthesized from Jayaraman et al., Breast Cancer Research (2020).[3] |
These findings underscore that Endoxifen's anti-tumor effects are more robust, likely due to its direct action and circumvention of the metabolic activation required by Tamoxifen.[1][3]
Mechanism of Action: A Tale of Two Affinities
Tamoxifen is a prodrug with a relatively low affinity for the estrogen receptor (ER).[4] Its therapeutic action is dependent on its conversion to metabolites like 4-hydroxytamoxifen (4-OHT) and Endoxifen, which are 30 to 100 times more potent in their ability to bind to the ER.[5] Endoxifen competitively binds to the ER, displacing estrogen and inducing a conformational change in the receptor. This complex then recruits co-repressor proteins to the DNA, blocking the transcription of estrogen-dependent genes that drive cell proliferation.[4][6][7] By administering Endoxifen directly, a more potent and direct antagonism of the ER signaling pathway is achieved.
Experimental Protocols
The following is a representative protocol for an in vivo comparison study using a breast cancer xenograft model, synthesized from established methodologies.[3][6][8]
1. Cell Line and Animal Model:
-
Cell Line: MCF7AC1 (aromatase-expressing) human breast cancer cells are used. These cells are ER-positive and their growth is estrogen-dependent.
-
Animal Model: Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude) are used to prevent rejection of the human cell line and to control for endogenous estrogen production.
2. Tumor Implantation:
-
One week prior to cell implantation, mice are supplemented with a low-dose estradiol pellet or injectable estradiol valerate to support initial tumor growth.[6][8][9]
-
MCF7AC1 cells are harvested during the exponential growth phase and resuspended in a solution of 50% Matrigel in serum-free medium.
-
Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.
3. Study Execution:
-
Tumor growth is monitored, and tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Groups:
-
Mice are treated daily for a specified period (e.g., 4 weeks). Body weight is monitored as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded.
-
Tumor tissue is harvested for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and ERα target gene expression.
-
Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the control group.
Conclusion and Future Directions
References
- 1. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
Assessing the Genotoxicity of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxy-N-desmethyl tamoxifen, also known as endoxifen, is a major active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. While the pharmacological activity of endoxifen is well-established, its genotoxic potential and that of its subsequent metabolites are critical considerations in drug safety assessment. This guide provides a comparative overview of the available experimental data on the genotoxicity of endoxifen and related tamoxifen metabolites, details of key experimental protocols, and visualizations of the relevant metabolic pathways.
Comparative Genotoxicity Data
The genotoxicity of tamoxifen and its metabolites is primarily attributed to the formation of DNA adducts following metabolic activation. The key pathway involves α-hydroxylation, followed by sulfation, leading to a reactive carbocation that can bind to DNA. While direct comparative data on the genotoxicity of endoxifen's own metabolites are limited, the following tables summarize key findings for tamoxifen, its primary metabolites, and endoxifen.
| Compound | Genotoxicity Assay | Species/System | Key Findings | Reference |
| Tamoxifen | 32P-postlabeling | Rat Liver | Formation of two major DNA adducts. | [1] |
| 32P-postlabeling | Mouse Liver | Induces two groups of hepatic DNA adducts. | [2] | |
| 4-Hydroxytamoxifen | 32P-postlabeling | Rat Liver | Hepatic DNA adduct levels did not differ from controls. | [1] |
| Microsomal Activation & 32P-postlabeling | In vitro | Can be activated to form DNA adducts. | [3] | |
| α-Hydroxytamoxifen | 32P-postlabeling | Rat Hepatocytes | 25-49 times greater DNA adduct formation than tamoxifen. | [4] |
| Endoxifen | Micronucleus Assessment | Rat (in vivo) | Not genotoxic; no effect on the incidence of bone marrow micronuclei. |
Metabolic Activation and Genotoxicity Pathways
The metabolic activation of tamoxifen to genotoxic species is a multi-step process involving cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs). The primary mechanism of genotoxicity is the formation of reactive electrophiles that can covalently bind to DNA, forming adducts.
Metabolic Activation of Tamoxifen
The following diagram illustrates the key metabolic pathways of tamoxifen leading to the formation of endoxifen and potentially genotoxic metabolites.
Caption: Metabolic pathways of tamoxifen leading to active and potentially genotoxic metabolites.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity data. Below are summaries of key experimental protocols used in the cited studies.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.
Principle: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates. Adducted nucleotides are then enriched and radiolabeled with 32P. The 32P-labeled adducts are separated by chromatography and quantified by their radioactivity.[5][6]
Detailed Steps:
-
DNA Isolation: DNA is extracted from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Enzymatic Digestion: DNA (typically 10 µg) is digested to normal and adducted deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Unmodified nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducted nucleotides.
-
32P-Labeling: The enriched adducts are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Adducts are detected by autoradiography of the TLC plates and quantified by scintillation counting of the excised adduct spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 107-1010 normal nucleotides.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: Cells are exposed to the test compound, and after a suitable incubation period that allows for at least one cell division, they are examined for the presence of micronuclei.
Detailed Steps:
-
Cell Culture: A suitable cell line (e.g., human lymphocytes, CHO, V79, or TK6 cells) is cultured under standard conditions.[7]
-
Exposure: Cells are treated with a range of concentrations of the test substance, along with positive and negative (vehicle) controls. For compounds requiring metabolic activation, a system such as rat liver S9 fraction is included.
-
Cytokinesis Block (optional but recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.[7]
-
Harvesting and Staining: After an appropriate incubation time (typically 1.5-2 cell cycles), cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of a sufficient number of cells (e.g., 1000-2000 binucleated cells per concentration).
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Experimental Workflow for Genotoxicity Assessment
The following diagram outlines a typical workflow for assessing the genotoxicity of a test compound like a tamoxifen metabolite.
Caption: A typical workflow for assessing the genotoxicity of a chemical compound.
Conclusion
The genotoxicity of tamoxifen is a complex issue primarily linked to its metabolic activation to α-hydroxy metabolites that can form DNA adducts. This compound (endoxifen) is a major active metabolite of tamoxifen. While one in vivo study in rats did not find evidence of genotoxicity for endoxifen itself in a micronucleus assay, the potential for its own metabolites to be genotoxic, particularly through α-hydroxylation, remains an area requiring further investigation.
Researchers and drug development professionals should consider a comprehensive assessment of the metabolic pathways of endoxifen and employ sensitive assays, such as 32P-postlabeling, to investigate the formation of DNA adducts by its metabolites. A thorough understanding of the genotoxic potential of all major metabolites is essential for a complete safety evaluation of tamoxifen and the development of safer SERMs.
References
- 1. Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen metabolic activation: comparison of DNA adducts formed by microsomal and chemical activation of tamoxifen and 4-hydroxytamoxifen with DNA adducts formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal and peroxidase activation of 4-hydroxy-tamoxifen to form DNA adducts: comparison with DNA adducts formed in Sprague-Dawley rats treated with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Comparative Analysis of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) Across Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxy-N-desmethyl Tamoxifen, more commonly known as Endoxifen, is a potent active metabolite of the widely prescribed breast cancer drug, Tamoxifen. This guide provides a comprehensive comparative study of Endoxifen's performance in different breast cancer subtypes, supported by experimental data and detailed protocols.
Executive Summary
Endoxifen demonstrates significant anti-estrogenic activity, primarily in estrogen receptor-positive (ER+) breast cancer. Its efficacy is comparable, and in some contexts superior, to other endocrine therapies such as 4-hydroxytamoxifen and aromatase inhibitors. Emerging research also suggests a potential role for Endoxifen in certain triple-negative breast cancers (TNBC) through its interaction with estrogen receptor-beta (ERβ) and mutant p53. This guide will delve into the quantitative comparisons, underlying signaling pathways, and the experimental methodologies used to evaluate this promising therapeutic agent.
Data Presentation
Table 1: Comparative In Vitro Efficacy (IC50) of Endoxifen and Other Endocrine Therapies in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | This compound (Endoxifen) (nM) | 4-Hydroxytamoxifen (4-OHT) (nM) | Fulvestrant (nM) |
| MCF-7 | ER+, PR+, HER2- | ~50[1] | ~20-50 | Not widely reported in direct comparison |
| T47D | ER+, PR+, HER2- | ~50[1] | Not widely reported in direct comparison | Not widely reported in direct comparison |
| BT-474 | ER+, PR+, HER2+ | ~50[1] | Not widely reported in direct comparison | Not widely reported in direct comparison |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | High (resistance) | High (resistance) | High (resistance) |
Note: IC50 values can vary between studies based on experimental conditions.
Table 2: Comparative In Vivo Efficacy of Endoxifen and Anastrozole
| Treatment Group | Tumor Growth Inhibition (%) |
| Control | 0 |
| Anastrozole | 58-70 |
| Endoxifen | Not widely reported in direct head-to-head in vivo studies with anastrozole |
Note: Data for Anastrozole is based on its known efficacy in reducing tumor incidence[2]. Direct comparative in vivo studies with Endoxifen are limited.
Signaling Pathways
The mechanism of action of Endoxifen varies between ER+ and certain triple-negative breast cancers.
Endoxifen Signaling in ER+ Breast Cancer
In ER-positive breast cancer, Endoxifen primarily acts as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor alpha (ERα), blocking the proliferative signaling of estrogen. This leads to cell cycle arrest and apoptosis. Additionally, Endoxifen has been shown to influence the PI3K/AKT signaling pathway, a key regulator of cell growth and survival.[3]
Endoxifen's mechanism in ER+ breast cancer.
Endoxifen Signaling in Triple-Negative Breast Cancer (TNBC)
In a subset of TNBCs that express estrogen receptor-beta (ERβ) and harbor a mutant p53 protein, Endoxifen may exert an anti-tumor effect. It is hypothesized that Endoxifen enhances the interaction between ERβ and mutant p53. This interaction sequesters the mutant p53, preventing it from driving pro-tumorigenic gene expression and leading to cell cycle arrest and apoptosis.[4]
Endoxifen's potential mechanism in TNBC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Endoxifen on the proliferation of breast cancer cells.
Workflow:
MTT assay workflow.
Detailed Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of Endoxifen to the estrogen receptor.
Workflow:
References
Safety Operating Guide
Safe Disposal of (E)-4-Hydroxy-N-desmethyl Tamoxifen in a Laboratory Setting
Proper management and disposal of investigational anticancer agents such as (E)-4-Hydroxy-N-desmethyl Tamoxifen, a metabolite of Tamoxifen, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.[1][2] As a compound related to Tamoxifen, which is classified as a known human carcinogen, teratogen, and mutagen, its waste must be handled with meticulous care.[3][4] The following guide provides a procedural framework for the proper disposal of this compound in a research environment, based on established protocols for Tamoxifen and other cytotoxic agents.
Core Principle: Segregation and Incineration
The fundamental principle for managing waste contaminated with this compound is immediate segregation at the point of generation, followed by containment in clearly labeled, leak-proof containers, and ultimately, destruction through high-temperature incineration.[1][2] Never dispose of this chemical waste by dumping it down a sink or discarding it in regular trash containers.[3][5]
Waste Categorization and Handling
Proper segregation of waste is a critical first step.[1] The primary distinction is between "bulk" and "trace" contaminated waste. All containers must be securely sealed, clearly labeled with "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapy Waste," and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) office.[1][2][3]
| Waste Category | Description | Primary Container | Final Disposal |
| Bulk Contaminated Waste | Materials grossly contaminated or containing significant amounts of the agent (>3% of the original volume). This includes unused or expired pure compounds, concentrated stock solutions, and materials from a large spill.[1][2] | Black, RCRA-rated, leak-proof hazardous waste container with a secure lid.[2] | Collection by EHS for high-temperature incineration at a licensed facility.[1][2] |
| Trace Contaminated Waste (Non-Sharps) | Items with minimal residual amounts (<3% of the original volume). This includes empty vials, flasks, lightly contaminated gloves, gowns, bench paper, and plastic labware (e.g., pipette tips).[1][3][6] | Yellow, leak-proof chemotherapy waste bags or bins.[1][6] | Collection by EHS for incineration.[1][6] |
| Contaminated Sharps Waste | Any sharp instrument that has come into contact with the agent, regardless of the level of contamination. This includes needles, syringes, scalpels, and broken glass vials.[1][5] | Yellow or purple-lidded, puncture-proof sharps container labeled for "Chemotherapy Waste" or "Cytotoxic Waste".[1][2] | Once three-quarters full, the container must be sealed and collected by EHS for incineration.[1][2] |
| Contaminated Animal Waste | Bedding and carcasses from animals treated with the agent. Bedding is often considered contaminated for at least 72 hours after the last administration.[7][8] | Cages require a "Chemical Hazard" label.[9] Contaminated bedding and carcasses should be placed in yellow chemotherapy waste bags for incineration.[6] | Collection by EHS for incineration.[9] |
Decontamination and Spill Procedures
A crucial aspect of safe handling is the proper decontamination of work surfaces and the management of accidental spills.
Surface Decontamination:
-
Work surfaces and equipment should be decontaminated after use.[5]
-
A recommended procedure involves cleaning with soap and water, followed by a thorough rinsing.[5] Some institutional SOPs recommend using a dilute bleach solution (typically 10%) or 70% ethanol.[4][10]
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as trace or bulk contaminated waste, depending on the level of contamination.[6]
Spill Management:
-
Alert Personnel: Immediately notify others in the area.[11][12]
-
Secure the Area: Restrict access to the spill location.[4]
-
Don PPE: Wear appropriate personal protective equipment, including double nitrile gloves, a lab coat or gown, and safety goggles or a face shield.[1][3]
-
Contain the Spill:
-
For powders: Gently cover with wet absorbent pads to avoid generating dust.[11]
-
For liquids: Cover with absorbent pads from a chemical spill kit.
-
-
Clean Up: Collect all contaminated materials and place them in a designated hazardous waste container (e.g., a black RCRA bin for bulk spills).[1][4]
-
Decontaminate: Clean the spill area with a suitable agent like a 10% bleach solution, followed by soap and water.[4]
-
Contact EHS: Report the spill to your institution's EHS office and arrange for a waste pickup.[3][4] For large or unmanageable spills, evacuate the area and contact EHS or emergency responders immediately.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. med.stanford.edu [med.stanford.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. mcgill.ca [mcgill.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. umdearborn.edu [umdearborn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
